Tert-butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate
Description
BenchChem offers high-quality Tert-butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-15(2,3)22-14(18)16-9-8-13(10-16)21-12-6-4-11(5-7-12)17(19)20/h4-7,13H,8-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQPXIZHVCLLRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620081 | |
| Record name | tert-Butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405887-36-7 | |
| Record name | tert-Butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 1-Boc-3-(4-nitrophenoxy)pyrrolidine as a Scaffold in Medicinal Chemistry
Executive Summary
1-Boc-3-(4-nitrophenoxy)pyrrolidine (also known as tert-butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate) represents a critical bifunctional building block in modern drug discovery. Its value lies in the orthogonal reactivity of its two primary functional handles: the acid-labile Boc-protected amine and the redox-active nitro aromatic group.
This guide provides a comprehensive technical analysis of this scaffold, focusing on its physicochemical properties, stereoselective synthesis, and downstream utility. As a Senior Application Scientist, I have structured this document to move beyond basic data listing, offering instead a causal analysis of why specific protocols are chosen and how to validate them experimentally.
Part 1: Structural Identity & Physicochemical Profile
The molecule exists as a chiral entity.[1][2] The biological activity of downstream targets often depends strictly on the absolute configuration at the C3 position of the pyrrolidine ring.
Core Identity Data[2][3]
| Property | Data |
| IUPAC Name | tert-butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate |
| Molecular Formula | C₁₅H₂₀N₂O₅ |
| Molecular Weight | 308.33 g/mol |
| CAS (Racemic) | 405887-36-7 |
| CAS ((S)-Isomer) | 218944-23-1 |
| Physical State | Solid (Pale yellow to off-white) |
| Solubility | Soluble in DCM, EtOAc, DMF, DMSO; Insoluble in water |
| LogP (Predicted) | ~2.5 - 3.0 (Lipophilic due to Boc/Nitro groups) |
Stereochemical Considerations
-
Chirality: The C3 carbon is stereogenic.
-
(S)-Enantiomer: Derived from (S)-1-Boc-3-hydroxypyrrolidine via
(retention) or (R)-1-Boc-3-hydroxypyrrolidine via Mitsunobu (inversion). -
(R)-Enantiomer: Derived inversely.
Part 2: Synthetic Pathways & Causality
The synthesis of this ether scaffold is a classic case study in stereochemical control . Two primary routes exist, and the choice depends entirely on the availability of the chiral starting material and the desired stereochemical outcome.
Pathway Analysis: vs. Mitsunobu
-
Nucleophilic Aromatic Substitution (
):-
Mechanism: The alkoxide of 1-Boc-3-hydroxypyrrolidine attacks 1-fluoro-4-nitrobenzene.
-
Stereochemistry: Retention . The C-O bond of the starting alcohol is not broken; the oxygen acts as the nucleophile.
-
Pros: Scalable, robust, no heavy metal waste (unlike Mitsunobu).
-
Cons: Requires a strong base (NaH) and anhydrous conditions.
-
-
Mitsunobu Etherification:
-
Mechanism: Activation of the alcohol by DEAD/PPh3 followed by displacement by 4-nitrophenol.
-
Stereochemistry: Inversion (Walden inversion). The C-O bond is broken and reformed.
-
Pros: Mild conditions (room temp), avoids strong bases.
-
Cons: Atom uneconomical (generates Ph3PO and hydrazine byproducts), difficult purification.
-
Synthesis Workflow Diagram
Caption: Stereochemical divergence in synthesis. The SNAr route retains configuration, while Mitsunobu inverts it.
Part 3: Self-Validating Experimental Protocol ( Route)
This protocol is designed for the (S)-enantiomer using the
Objective: Synthesis of (S)-1-Boc-3-(4-nitrophenoxy)pyrrolidine. Scale: 10 mmol basis.
Reagents
-
(S)-1-Boc-3-hydroxypyrrolidine (1.0 equiv)
-
1-Fluoro-4-nitrobenzene (1.1 equiv)
-
Sodium Hydride (NaH), 60% dispersion in oil (1.2 equiv)
-
DMF (Anhydrous, 0.5 M concentration)
Step-by-Step Methodology
-
Deprotonation (The Critical Setup):
-
Charge a flame-dried flask with NaH (1.2 equiv) under inert atmosphere (
or Ar). -
Wash NaH with dry hexanes (2x) to remove mineral oil only if downstream NMR purity is critical; otherwise, leave it to minimize handling risk.
-
Suspend NaH in anhydrous DMF at 0°C.
-
Why: DMF is polar aprotic, solvating the cation (
) and leaving the alkoxide "naked" and highly nucleophilic.
-
-
Alkoxide Formation:
-
Add (S)-1-Boc-3-hydroxypyrrolidine (dissolved in minimal DMF) dropwise to the NaH suspension at 0°C.
-
Validation Checkpoint 1: Observe gas evolution (
). Stir for 30 mins until evolution ceases. If bubbling persists, deprotonation is incomplete.
-
-
Nucleophilic Attack:
-
Add 1-Fluoro-4-nitrobenzene (1.1 equiv) dropwise.
-
Allow the reaction to warm to Room Temperature (RT). Stir for 2-4 hours.
-
Note: The solution typically turns yellow/orange due to the formation of the nitro-aromatic complex.
-
-
Quench and Workup:
-
Validation Checkpoint 2 (TLC): Check consumption of starting alcohol. The product will be less polar (higher
) than the alcohol. -
Quench carefully with ice water. The product often precipitates as a solid.
-
Extract with EtOAc (3x). Wash organics with
(5x) to remove DMF (crucial step), then Brine (1x). -
Dry over
and concentrate.
-
-
Purification:
-
Recrystallization (EtOH/Hexanes) is often sufficient. If oil remains, use Flash Column Chromatography (Hexanes:EtOAc gradient).
-
Part 4: Chemical Reactivity & Transformations
Once synthesized, the scaffold serves as a "switchable" intermediate.
-
Nitro Reduction: The nitro group is reduced to an aniline (amine), providing a handle for amide coupling or reductive amination.
-
Conditions:
(cleanest), or (chemoselective if alkene sensitive).
-
-
Boc Deprotection: The pyrrolidine nitrogen is exposed for diversification.
-
Conditions: TFA/DCM or HCl/Dioxane.
-
Reactivity Flowchart
Caption: Divergent reactivity profile. The molecule allows selective functionalization of either the aromatic tail or the pyrrolidine head.
Part 5: Analytical Characterization
Trustworthy identification relies on NMR. The following data is characteristic for this scaffold in
Predicted H-NMR Data (400 MHz, )
| Proton Environment | Shift ( | Multiplicity | Integration | Diagnostic Feature |
| Aromatic (Nitro ortho) | 8.20 | Doublet (d) | 2H | Part of AA'BB' system (deshielded) |
| Aromatic (Ether ortho) | 6.95 | Doublet (d) | 2H | Part of AA'BB' system (shielded by O) |
| Pyrrolidine C3-H | 4.95 - 5.05 | Multiplet (m) | 1H | Deshielded by Oxygen attachment |
| Pyrrolidine C2/C4/C5 | 3.40 - 3.70 | Multiplet (m) | 4H | Ring protons adjacent to N |
| Pyrrolidine C4 | 2.00 - 2.30 | Multiplet (m) | 2H | Ring protons (methylene) |
| Boc Group | 1.46 | Singlet (s) | 9H | Strong diagnostic singlet |
Interpretation:
-
The AA'BB' pattern (two doublets at ~8.2 and ~6.9 ppm) confirms the para-substituted aromatic ring.
-
The C3-H shift (~5.0 ppm) is the definitive proof of ether formation. If this signal is at ~4.5 ppm (similar to starting material), the reaction may have failed.
References
-
National Institutes of Health (NIH) - PubChem. 1-Boc-3-pyrrolidinol (Precursor Data). Available at: [Link].
- Mitsunobu, O.The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.
Sources
Role of pyrrolidine scaffolds in medicinal chemistry
Title: The Pyrrolidine Advantage: Structural Kinetics and Synthetic Precision in Medicinal Chemistry
Executive Summary
The pyrrolidine scaffold represents a cornerstone of modern medicinal chemistry, transcending its role as a mere structural linker to become a primary driver of pharmacodynamic efficacy. Unlike flat aromatic heterocycles, the pyrrolidine ring offers a unique three-dimensional topography defined by pseudorotation —a dynamic conformational equilibrium that allows for precise tuning of receptor-ligand interactions. This guide analyzes the pyrrolidine scaffold’s physicochemical dominance, its critical role in blockbuster therapeutics (ACE inhibitors, DPP-4 inhibitors, antivirals), and its evolving utility in targeted protein degradation (PROTACs).
Structural & Physicochemical Properties: The "Proline Kink"
The utility of pyrrolidine stems from its deviation from planarity. While aromatic rings (e.g., pyrrole, pyridine) are static and flat, pyrrolidine exists in a dynamic equilibrium between two primary envelope conformations: C4-endo and C4-exo .
Conformational Control via Pseudorotation
The "puckering" of the pyrrolidine ring dictates the vector orientation of substituents.
-
C4-exo (N-type): Favored by electron-withdrawing groups (EWGs) at the 4-position (e.g., 4-fluoroproline). This conformation often aligns substituents to maximize overlap with hydrophobic pockets.
-
C4-endo (S-type): Often favored in unsubstituted proline residues within peptide chains.
Medicinal Impact: In the design of Saxagliptin (DPP-4 inhibitor), the methanopyrrolidine fused system locks the ring into a specific conformation, rigidly projecting the nitrile "warhead" toward the catalytic serine of the enzyme. This reduces the entropic penalty of binding, significantly increasing potency [1].
pKa Modulation and Solubility
The basicity of the pyrrolidine nitrogen (typically pKa ~11.3 for unsubstituted pyrrolidine) is a tunable parameter.
-
Solubility: The high basicity ensures ionization at physiological pH, improving aqueous solubility—a critical factor for oral bioavailability.
-
Basicity Tuning: Introduction of EWGs (e.g., fluorine) or adjacent carbonyls (amides) lowers the pKa, allowing medicinal chemists to optimize membrane permeability (LogD) without sacrificing solubility.
Table 1: Physicochemical Impact of Pyrrolidine Modifications
| Modification | Effect on Ring Pucker | Effect on pKa (approx.) | Medicinal Utility |
| Unsubstituted | Dynamic Equilibrium | ~11.3 | High solubility, H-bond acceptor/donor |
| 4-Fluoro (trans) | Favors C4-exo | ~10.5 | Metabolic stability, conformation lock |
| 4-Hydroxy (trans) | Favors C4-exo | ~10.8 | H-bond donor (e.g., VHL ligands) |
| 2-Cyano | Minor effect | ~9.0 | Covalent warhead (DPP-4 inhibitors) |
| Fused Cyclopropane | Rigid "Locked" Pucker | N/A (Amide) | High potency, metabolic resistance (Saxagliptin) |
Therapeutic Applications & Case Studies
ACE Inhibitors: The Proline Mimicry
The development of Angiotensin-Converting Enzyme (ACE) inhibitors is the archetype of pyrrolidine-based design.
-
Mechanism: Captopril and Lisinopril mimic the C-terminal alanine-proline sequence of Angiotensin I.
-
Role of Pyrrolidine: The ring mimics the terminal proline of the natural substrate, positioning the carboxylate to interact with the zinc ion in the ACE active site.
-
Evolution: Captopril (mercapto-alkanoyl pyrrolidine) evolved into Enalapril and Lisinopril (carboxy-alkyl dipeptides), where the pyrrolidine ring remains the constant anchor for high-affinity binding [2].
DPP-4 Inhibitors: Covalent Precision
Dipeptidyl peptidase-4 (DPP-4) inhibitors treat Type 2 diabetes by preventing the degradation of GLP-1.
-
Saxagliptin: Features a cis-4,5-methanopyrrolidine fused ring. This "bridged" pyrrolidine increases chemical stability and creates a rigid scaffold that positions the nitrile group to form a reversible covalent imidate adduct with the active site Ser630 [3].
-
Vildagliptin: Utilizes a simple cyanopyrrolidine. The nitrile group is the electrophile; the pyrrolidine ring fits the S1 specificity pocket.
Antivirals (HCV NS5A): Symmetry and Lipophilicity
HCV NS5A inhibitors like Daclatasvir and Velpatasvir utilize bis-pyrrolidine structures.
-
Symmetry: The C2-symmetric nature of NS5A dimers is matched by linking two pyrrolidine-containing effector units.
-
Role: The pyrrolidine moiety provides the necessary rigidity and lipophilicity to anchor the inhibitor into the membranous replication complex of the virus [4].
Advanced Application: PROTACs and VHL Ligands
The most cutting-edge application of pyrrolidines is in Proteolysis Targeting Chimeras (PROTACs) .
-
VHL E3 Ligase Recruitment: The Von Hippel-Lindau (VHL) protein naturally recognizes hydroxypyrrolidine residues on HIF-1α.
-
VH032 Ligand: The standard VHL recruiting ligand, VH032 , is a derivative of 4-hydroxyproline. The stereochemistry (trans-4-hydroxy) is non-negotiable; it dictates the C4-exo pucker required for deep burial into the VHL hydrophobic pocket.
-
Linker Attachment: The pyrrolidine nitrogen or the phenyl tail of VH032 serves as the vector for linker attachment, connecting the E3 ligase to the target protein [5].
Visualizing the Pyrrolidine Landscape
The following diagram illustrates the hierarchical classification of pyrrolidine-based drugs and their mechanistic logic.
Caption: Hierarchical classification of pyrrolidine therapeutics linking physicochemical properties to drug class and specific examples.
Experimental Protocol: Asymmetric 1,3-Dipolar Cycloaddition
The most robust method for constructing highly substituted, chiral pyrrolidine scaffolds is the metal-catalyzed 1,3-dipolar cycloaddition of azomethine ylides.
Objective: Synthesis of a chiral polysubstituted pyrrolidine core (e.g., for spiro-oxindole alkaloids or proline derivatives).
Methodology: Silver(I)-Catalyzed [3+2] Cycloaddition.
Reagents & Materials
-
Dipole Precursor: Imino ester (derived from glycine ester and aldehyde).
-
Dipolarophile: Electron-deficient alkene (e.g., maleimide, nitrostyrene).
-
Catalyst: AgOAc or Ag2CO3 (5-10 mol%).
-
Chiral Ligand: Phosphoramidite or Ferrocenyl ligand (e.g., Fesulphos).
-
Solvent: DCM or Toluene (anhydrous).
-
Base: TEA or DIPEA (stoichiometric).
Step-by-Step Protocol
-
Catalyst Formation (In Situ):
-
In a flame-dried Schlenk tube under Argon, dissolve AgOAc (0.05 mmol) and the Chiral Ligand (0.055 mmol) in anhydrous DCM (2 mL).
-
Stir at room temperature for 30 minutes to form the active chiral Lewis acid complex.
-
-
Ylide Generation:
-
Add the Imino ester (1.0 mmol) and TEA (1.1 mmol) to the catalyst mixture.
-
Mechanistic Note: The base deprotonates the imino ester, generating the azomethine ylide dipole, which coordinates to the Ag(I) center.
-
-
Cycloaddition:
-
Cool the reaction mixture to -20°C (to maximize enantioselectivity).
-
Add the Dipolarophile (1.1 mmol) slowly.
-
Stir at -20°C for 12-24 hours. Monitor by TLC or LC-MS.
-
-
Work-up:
-
Filter the mixture through a short pad of Celite to remove silver salts.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Validation: Confirm structure via 1H-NMR (diagnostic pyrrolidine ring protons at 3.5-4.5 ppm) and stereochemistry via NOESY or X-ray crystallography.
-
Diagram: Catalytic Cycle of [3+2] Cycloaddition
Caption: Catalytic cycle for the Ag(I)-mediated asymmetric 1,3-dipolar cycloaddition to form chiral pyrrolidines.
Future Perspectives
The pyrrolidine scaffold is moving beyond simple inhibition.
-
Covalent Inhibitors: Expanding beyond nitriles to acrylamides attached to pyrrolidine rings (e.g., BTK inhibitors like Acalabrutinib use a pyrrolidine linker for solubility).
-
Fragment-Based Drug Discovery (FBDD): Pyrrolidine fragments are ideal for probing "3D space" in binding pockets, offering higher hit rates than flat aromatic fragments.
-
Green Synthesis: Recent advances in 2024 highlight flow chemistry and photoredox catalysis to synthesize functionalized pyrrolidines from simple amines and alkenes, reducing reliance on heavy metals [6].
References
-
Fichera, A. (2016). Saxagliptin: A Dipeptidyl Peptidase-4 Inhibitor for the Treatment of Type 2 Diabetes. Clinical Diabetes. Link
-
Patchett, A. A., et al. (1980). A new class of angiotensin-converting enzyme inhibitors. Nature. Link
-
Tiz, D. B., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Link
-
Gao, M., et al. (2010). Chemical genetics strategy identifies an HCV NS5A inhibitor with a potent clinical effect. Nature. Link
-
Buckley, D. L., et al. (2012). Targeting the von Hippel-Lindau E3 Ubiquitin Ligase Using Small Molecules. Journal of the American Chemical Society. Link
-
Zuo, L., et al. (2024). 2-Substituted Pyrrolidines via Copper-Catalyzed Intramolecular Amination. Journal of Organic Chemistry. Link
Technical Safety Monograph: Tert-butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate
Executive Summary & Chemical Identity
Tert-butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate is a functionalized pyrrolidine scaffold widely employed in medicinal chemistry for structure-activity relationship (SAR) studies. It serves as a critical intermediate, typically yielding 3-(4-nitrophenoxy)pyrrolidine salts upon deprotection or aniline derivatives upon nitro-reduction.
While mono-nitro aromatic compounds are generally stable, this molecule presents a dual-hazard profile: the toxicological potential of the nitroaromatic moiety and the physicochemical hazards associated with the acid-labile tert-butoxycarbonyl (Boc) protecting group.
Chemical Profile
| Property | Specification |
| CAS Number | 405887-36-7 (Racemic) / 218944-23-1 (S-Enantiomer) |
| Molecular Formula | C₁₅H₂₀N₂O₅ |
| Molecular Weight | 308.33 g/mol |
| Physical State | Solid (Yellow to Brown powder) |
| Storage Condition | 2–8°C (Inert atmosphere recommended) |
| Solubility | Soluble in DCM, DMSO, Methanol; Insoluble in Water |
Structural Hazard Analysis (SAR Assessment)
As a Senior Scientist, it is insufficient to merely read an SDS. We must understand the causality of the hazards based on the molecular structure to predict behavior in novel experimental conditions.
The Nitroaromatic Moiety (Toxicity & Energetics)
-
Toxicological Alert: Nitroaromatics are established methemoglobin formers. Absorption through skin or inhalation can oxidize ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), impairing oxygen transport.
-
Energetic Potential: While mono-nitro compounds are rarely detonable, they possess high decomposition energies. Heating this compound to dryness (>150°C) or subjecting it to strong impact can trigger rapid decomposition, especially in the presence of metals or strong bases.
The Boc-Carbamate (Pressure Hazard)[3]
-
Acid Lability: The tert-butyl carbamate is designed to cleave in acidic media (e.g., TFA, HCl).
-
Gas Evolution: The deprotection mechanism releases isobutylene gas and carbon dioxide . In a sealed vessel, this generates significant pressure, presenting a rupture hazard if not vented properly.
Comprehensive Risk Assessment
The following classification aligns with GHS standards based on structural analogs and available vendor data.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | Cat 4 | H302: Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Cat 2 | H315: Causes skin irritation.[1][2] |
| Eye Damage/Irritation | Cat 2A | H319: Causes serious eye irritation.[1] |
| STOT - Single Exposure | Cat 3 | H335: May cause respiratory irritation.[1] |
Visualizing the Safety Hierarchy
The following diagram illustrates the logical flow of exposure control, prioritizing engineering controls over PPE.
Figure 1: Hierarchy of Controls for handling solid nitroaromatic intermediates.
Operational Protocols
Storage and Stability
-
Temperature: Store at 2–8°C . Room temperature storage can lead to slow hydrolysis of the ester or carbamate, turning the yellow solid into a brown, sticky gum.
-
Atmosphere: Hygroscopic. Store under Argon or Nitrogen. Moisture accelerates hydrolysis.
-
Incompatibilities: Keep isolated from strong bases (potential for nucleophilic aromatic substitution on the nitro ring) and strong acids (premature Boc removal).
Safe Weighing Procedure
-
Static Risk: Fine organic powders often accumulate static charge. Use an antistatic gun or ionizer bar before weighing to prevent powder scattering (inhalation risk).
-
Containment: Weigh only inside a certified chemical fume hood. Do not use open balances on benchtops.
Synthesis Workflow: Boc-Deprotection
The most common reaction with this scaffold is the removal of the Boc group.[3] This is a high-risk operational step due to gas evolution.
Reagents: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) OR 4M HCl in Dioxane.
Protocol:
-
Dissolution: Dissolve the substrate in DCM (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0°C. Why? To control the exotherm of acid addition and increase the solubility of the generated isobutylene gas, preventing rapid bubbling.
-
Acid Addition: Add TFA dropwise.
-
Venting (CRITICAL): Do NOT seal the reaction vessel tightly. Use a needle vent or a bubbler.
-
Quenching: Neutralize carefully. The amine salt product is water-soluble.
Figure 2: Process safety logic for Boc-deprotection, highlighting the critical venting requirement.
Emergency Response
In the event of exposure, immediate action is required to mitigate nitro-compound toxicity.
| Scenario | Immediate Action | Medical Rationale |
| Skin Contact | Wash with soap/water for 15 min. Discard contaminated leather. | Nitro compounds absorb transdermally. Solvents (DCM) accelerate this absorption. |
| Inhalation | Move to fresh air.[1][2][6] Administer oxygen if breathing is labored. | Monitor for signs of methemoglobinemia (cyanosis/blue lips) for 24 hours. |
| Eye Contact | Rinse cautiously with water for 15 min.[1] Remove contact lenses.[1][2] | The solid is a mechanical irritant and pH active. |
| Spill Cleanup | Dampen with water/ethanol to suppress dust. Scoop into hazardous waste. | Avoid dry sweeping to prevent dust clouds (inhalation/explosion risk). |
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 68973590 (Related Structure). Retrieved from [Link][7]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Pyrrolidine. (General class tox data). Retrieved from [Link]
-
ACS Green Chemistry Institute. Reagent Guide: Boc Deprotection. (Process safety for gas evolution). Retrieved from [Link]
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. united-initiators.com [united-initiators.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nj.gov [nj.gov]
- 5. lobachemie.com [lobachemie.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. Tert-butyl (3S,4R)-3-(hydroxymethyl)-4-phenylpyrrolidine-1-carboxylate | C16H23NO3 | CID 68973590 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Storage & Handling of Tert-butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate
[1]
Executive Summary
Tert-butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate (CAS: 218944-23-1 for (S)-isomer; 405887-36-7 for racemate) serves as a critical intermediate in the synthesis of pyrrolidine-based pharmaceutical scaffolds.[1][2] Its stability is governed by two competing functionalities: the acid-labile tert-butyloxycarbonyl (Boc) protecting group and the redox-active 4-nitrophenoxy moiety.[1]
Optimal preservation requires a storage strategy that mitigates acid-catalyzed deprotection , spontaneous thermal decarboxylation , and photochemical reduction .[1] This guide defines a rigorous storage protocol to maintain purity >98% over extended periods.
Physicochemical Profile & Stability Factors
Understanding the molecule's intrinsic vulnerabilities is the first step in designing a storage protocol.[1]
| Property | Specification | Critical Stability Implication |
| Molecular Formula | - | |
| Molecular Weight | 308.33 g/mol | - |
| Physical State | Yellow to Brown Solid | Color darkening often indicates nitro-reduction or oxidation.[1] |
| Melting Point | 98-102°C (Typical) | High thermal stability, but avoid storage >40°C to prevent Boc thermolysis.[1] |
| Solubility | DMSO, DCM, MeOH | Hydrophobic nature requires dry storage to prevent moisture sorption. |
| pKa (Conjugate Acid) | ~ -2 to -3 (Carbamate) | Extremely weak base; protonation leads to rapid decomposition.[1] |
The Boc-Lability Mechanism
The primary degradation risk is the loss of the Boc group.[1] While generally stable to base, the carbamate linkage is susceptible to acid-catalyzed cleavage and thermal elimination.[1] Even trace acidity (e.g., from HCl vapors in a shared fridge) can catalyze the formation of the tert-butyl cation and carbamic acid, which spontaneously decarboxylates.
The Nitro-Phenoxy Vulnerability
The 4-nitrophenoxy group is robust but susceptible to reduction to the aniline derivative (4-aminophenoxy) if exposed to strong reducing agents or specific photochemical conditions.[1] The ether linkage is generally chemically inert under standard storage conditions.[1]
Critical Degradation Pathways[1]
The following diagram illustrates the mechanistic pathways that storage conditions must prevent.
Figure 1: Mechanistic degradation pathways.[1] The protocol aims to block the Acid, Heat, and UV nodes.
Validated Storage Protocol
This protocol is designed to be self-validating. If the compound degrades, the physical changes (gas evolution, color change) will be immediately apparent upon inspection.
Primary Containment (The Micro-Environment)
-
Vessel: Amber borosilicate glass vials with Teflon-lined screw caps.
-
Why: Amber glass blocks UV/blue light (protecting the nitro group). Teflon liners prevent leaching of plasticizers which can occur with standard polyethylene caps.[1]
-
-
Atmosphere: Argon or Nitrogen backfill.[1]
-
Desiccant: Do not place desiccant directly in the product vial.[1] Place the vial inside a secondary container (e.g., a larger jar) containing activated silica gel or molecular sieves.
Temperature Control
-
Short-Term (< 1 Month): 2°C to 8°C (Standard Refrigeration).
-
Long-Term (> 1 Month): -20°C (Freezer).
-
Mechanism:[3] At -20°C, the kinetic rate of spontaneous thermal decarboxylation is effectively zero.[1]
-
Thawing Protocol:CRITICAL. Allow the vial to equilibrate to room temperature before opening. Opening a cold vial introduces condensation, which creates a localized acidic environment (carbonic acid from atmospheric CO2) that accelerates Boc removal.
-
Segregation[1]
-
Acid Isolation: Never store in the same secondary containment box as volatile acids (HCl, TFA, Acetic Acid). Cross-contamination via vapor phase is a common cause of "mysterious" Boc deprotection.[1]
Quality Control & Re-Validation
Before using the reagent in critical synthesis, perform the following checks.
Visual Inspection (Pass/Fail)
-
Pass: Free-flowing powder (yellow/brown).[1]
-
Fail: Clumping (moisture ingress), sticky residue (hydrolysis), or significant darkening (oxidation).
-
Fail: Pressure buildup (pop sound) upon opening (indicates
/isobutylene evolution).
Analytical Verification (1H NMR)
Run a quick 1H NMR in
| Region (ppm) | Multiplicity | Assignment | Diagnostic for Degradation |
| 1.40 - 1.45 | Singlet (9H) | Boc tert-butyl | Loss of integration or shift indicates deprotection.[1] |
| 8.15 - 8.25 | Doublet (2H) | Nitro-aromatic | Shift upfield indicates reduction to aniline.[1] |
| 5.10 - 5.20 | Multiplet (1H) | C3-H (Ether linkage) | Disappearance indicates gross decomposition.[1] |
Workflow Logic for Handling
The following decision tree outlines the handling process to ensure integrity from receipt to usage.
Figure 2: Standard Operating Procedure (SOP) for receipt and storage.
Safety Information (GHS)
While this guide focuses on storage, safety is paramount during handling.
References
-
Sigma-Aldrich. (S)-Tert-Butyl 3-(4-Nitrophenoxy)pyrrolidine-1-carboxylate Safety Data Sheet. Retrieved from .[1]
-
Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. International Journal of Peptide and Protein Research.[1] (Mechanistic basis for acid sensitivity).
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1] (Authoritative source on Boc stability and cleavage conditions).
-
PubChem. Tert-butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate Compound Summary. Retrieved from .[1]
-
ChemScene. Product Information: Tert-butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate. Retrieved from .[1]
Sources
- 1. tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate | C9H18N2O3 | CID 11229445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. HYGEN™ Microfiber Cloths | RCP [rubbermaidcommercial.com]
- 3. A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs) - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01348K [pubs.rsc.org]
- 4. Tert-butyl 3-oxopyrrolidine-1-carboxylate | C9H15NO3 | CID 471360 - PubChem [pubchem.ncbi.nlm.nih.gov]
Potential therapeutic targets for pyrrolidine derivatives
Title: Pyrrolidine Derivatives in Modern Therapeutics: Structural Pharmacology, Target Engagement, and Synthetic Protocols[1]
Executive Summary
The pyrrolidine ring—a saturated, five-membered nitrogen heterocycle—is a "privileged structure" in medicinal chemistry. Its thermodynamic stability, defined conformational space, and ability to mimic the proline residue in peptide chains make it an indispensable scaffold for drug design. Unlike planar aromatic heterocycles, pyrrolidine offers three-dimensional spatial projection (sp3 hybridization), allowing for precise stereochemical control in ligand-target interactions. This technical guide analyzes three critical therapeutic targets for pyrrolidine derivatives—DPP-4 (Metabolic), MMPs (Oncology), and CCR5 (Immunology)—and provides a validated experimental framework for their synthesis and evaluation.
Section 1: Structural Pharmacology of the Pyrrolidine Scaffold
The ubiquity of pyrrolidine in approved drugs (e.g., Captopril, Vildagliptin, Procyclidine) stems from specific physicochemical properties that drive target affinity:
-
Basicity & Ionization: The secondary amine in pyrrolidine (pKa ~11.3) is highly basic. At physiological pH, it exists predominantly as a cation, facilitating ionic interactions with aspartate or glutamate residues in receptor binding pockets (e.g., GPCRs).
-
Conformational Restriction: When incorporated into peptide mimetics, the pyrrolidine ring restricts the rotation of the N-Cα bond (
angle). This entropy reduction lowers the energy penalty for binding, often resulting in higher affinity compared to flexible acyclic amines. -
Proline Mimicry: Many proteases (e.g., DPP-4, POP) specifically recognize proline residues. Pyrrolidine derivatives act as transition-state analogues, effectively "tricking" these enzymes.
Section 2: Primary Therapeutic Targets
Dipeptidyl Peptidase-4 (DPP-4) – Diabetes & Obesity
DPP-4 is a serine protease that inactivates incretin hormones (GLP-1 and GIP).[2][3][4] Inhibiting DPP-4 extends the half-life of these hormones, enhancing insulin secretion.
-
Mechanism of Action: Pyrrolidine-based inhibitors (e.g., Vildagliptin, Saxagliptin) often contain a "warhead" (nitrile or boronic acid) at the 2-position. The pyrrolidine ring occupies the S1 hydrophobic pocket of the enzyme.
-
Causality: The nitrile group forms a reversible covalent imidate adduct with the hydroxyl group of the catalytic Serine-630 residue. This covalent trapping is crucial for high potency (sub-nanomolar
).
Matrix Metalloproteinases (MMPs) – Oncology
MMPs are zinc-dependent endopeptidases involved in tissue remodeling and metastasis.
-
Targeting Logic: Pyrrolidine hydroxamates act as chelators of the catalytic Zinc ion (
) in the MMP active site. The pyrrolidine ring serves as a rigid spacer, directing the hydroxamic acid group to the metal center while positioning side chains into the S1' specificity pocket to distinguish between MMP subtypes (e.g., MMP-2 vs. MMP-9).
CCR5 Antagonists – Immunology (HIV Entry)
CCR5 is a co-receptor for HIV-1 entry.
-
Binding Mode: Pyrrolidine derivatives (often linked to tropane or piperidine systems) bind to a hydrophobic pocket within the transmembrane helices of CCR5. The basic nitrogen interacts with Glu283, stabilizing the receptor in an inactive conformation that prevents the viral envelope protein (gp120) from binding.
Section 3: Visualizing the Logic
The following diagram illustrates the Structural Activity Relationship (SAR) logic connecting the pyrrolidine scaffold to these diverse targets.
Caption: SAR logic map linking pyrrolidine structural modifications to specific therapeutic mechanisms.
Section 4: Validated Experimental Protocols
To ensure reproducibility, we focus on a modular synthesis via 1,3-Dipolar Cycloaddition (Click Chemistry) followed by a Fluorometric DPP-4 Assay .
Synthesis: Regioselective [3+2] Cycloaddition
This method constructs highly substituted pyrrolidine rings with defined stereochemistry.
-
Reagents: Sarcosine (secondary amine source), Paraformaldehyde, Chalcone derivatives (dipolarophile).
-
Workflow:
-
Azomethine Ylide Formation: Reflux Sarcosine (1.0 eq) and Paraformaldehyde (1.5 eq) in Toluene. The decarboxylation generates the reactive 1,3-dipole in situ.
-
Cycloaddition: Add the dipolarophile (e.g., (E)-chalcone, 1.0 eq).
-
Reflux: Heat at 110°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Workup: Evaporate solvent. Purify via column chromatography (Silica gel, 100-200 mesh).
-
-
Causality Check: Toluene is chosen over polar solvents to minimize water interference with the ylide formation. The in situ generation prevents dipole dimerization.
Biological Evaluation: DPP-4 Inhibition Assay
A self-validating fluorometric protocol using the substrate Gly-Pro-AMC.
-
Principle: DPP-4 cleaves the Gly-Pro dipeptide, releasing fluorescent AMC (7-Amino-4-methylcoumarin). Inhibitors prevent this release.[2]
-
Protocol:
-
Buffer Prep: 25 mM Tris-HCl (pH 8.0), 140 mM NaCl, 10 mM KCl, 1% BSA.
-
Enzyme Mix: Dilute recombinant human DPP-4 (rhDPP4) to 10 ng/mL in buffer.
-
Inhibitor Incubation: Add 10 µL of synthesized pyrrolidine derivative (various concentrations in DMSO) to 40 µL enzyme mix. Incubate 10 mins at 37°C.
-
Control: DMSO only (100% activity).
-
Blank: Buffer only (no enzyme).
-
-
Substrate Start: Add 50 µL of 20 µM Gly-Pro-AMC substrate.
-
Read: Measure fluorescence (Ex: 360 nm / Em: 460 nm) kinetically for 30 mins.
-
-
Validation: Calculate % Inhibition =
. A linear reaction rate ( ) validates the steady-state assumption.
Section 5: Data Summary & Comparative Analysis
The following table summarizes the expected activity profiles for pyrrolidine derivatives across different targets based on substituent electronics.
| Target | Key Substituent (R) | Binding Mode | Typical IC50 / Ki | Critical Residue Interaction |
| DPP-4 | 2-Cyano (Nitrile) | Covalent (Reversible) | < 10 nM | Ser630 (Catalytic Triad) |
| MMP-9 | Hydroxamic Acid | Metal Chelation | 5 - 50 nM | Catalytic Zinc ( |
| CCR5 | 4-Phenylpiperidine | Allosteric / Ionic | 1 - 100 nM | Glu283 (TM Helix) |
| POP | Prolyl-boronic acid | Covalent (Reversible) | < 1 nM | Ser554 |
Section 6: Experimental Workflow Diagram
Caption: Step-by-step workflow from chemical synthesis to biological validation.
References
-
Review on Pyrrolidine Biological Activities
-
DPP-4 Inhibition Mechanism
-
Synthesis Protocol ([3+2] Cycloaddition)
-
MMP Inhibitors
-
General Drug Discovery Context
- Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- Source:Molecules (via PMC).
-
URL:[Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. wisdomlib.org [wisdomlib.org]
- 6. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 7. Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds [mdpi.com]
- 8. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. mdpi.com [mdpi.com]
Methodological & Application
High-Performance Synthesis of Tert-butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate
Executive Summary & Strategic Analysis
The synthesis of Tert-butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate represents a classic etherification of an electron-deficient aromatic system. This intermediate is a critical scaffold in medicinal chemistry, often serving as a precursor for amino-pyrrolidine derivatives used in GPCR ligands and kinase inhibitors.
Route Selection: SNAr vs. Mitsunobu
For this specific target, two primary pathways exist. The choice depends heavily on the desired stereochemistry and scalability.
| Feature | Route A: SNAr (Recommended) | Route B: Mitsunobu |
| Mechanism | Nucleophilic Aromatic Substitution | Dehydrative Coupling |
| Reagents | NaH, 1-Fluoro-4-nitrobenzene | PPh3, DIAD, 4-Nitrophenol |
| Stereochemistry | Retention of Configuration | Inversion of Configuration (Walden) |
| Atom Economy | High | Low (Generates Ph3PO, Hydrazine) |
| Scalability | Excellent | Moderate (Purification difficult) |
Expert Decision: The SNAr pathway using sodium hydride (NaH) and 1-fluoro-4-nitrobenzene is the Gold Standard for this synthesis. It offers superior atom economy, easier purification, and retention of stereochemistry (critical if starting from chiral 3-hydroxypyrrolidine). The 4-nitro group provides exceptional activation for the displacement of the fluoride leaving group.
Primary Protocol: SNAr Etherification
This protocol details the synthesis via Nucleophilic Aromatic Substitution.[1] It is designed to be self-validating: the color change and gas evolution serve as real-time process indicators.
Reaction Scheme & Mechanism
The reaction proceeds via the deprotonation of the secondary alcohol to form a reactive alkoxide, which attacks the ipso-carbon of the aryl fluoride, forming a Meisenheimer complex before eliminating the fluoride ion.
Caption: Logical flow of the SNAr mechanism showing critical intermediates and byproducts.
Materials & Reagents Table
| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5][6] | Density | Role |
| N-Boc-3-hydroxypyrrolidine | 187.24 | 1.0 | Solid | Substrate |
| 1-Fluoro-4-nitrobenzene | 141.10 | 1.2 | 1.33 g/mL | Electrophile |
| Sodium Hydride (60% in oil) | 24.00 | 1.5 | Solid | Base |
| DMF (Anhydrous) | 73.09 | - | - | Solvent |
Detailed Step-by-Step Procedure
Step 1: Setup and Deprotonation
-
Oven-dry a 250 mL round-bottom flask (RBF) and a magnetic stir bar. Flush with nitrogen or argon.
-
Charge the flask with N-Boc-3-hydroxypyrrolidine (10.0 mmol, 1.87 g) and anhydrous DMF (30 mL).
-
Cool the solution to 0°C using an ice/water bath.
-
Critical Step: Carefully add Sodium Hydride (60% dispersion, 15.0 mmol, 0.60 g) portion-wise over 10 minutes.
-
Observation: Vigorous bubbling (H2 gas) will occur. Ensure adequate venting.
-
-
Stir the mixture at 0°C for 30 minutes to ensure complete formation of the alkoxide. The solution typically turns slightly turbid or yellow.
Step 2: Nucleophilic Attack
-
Add 1-Fluoro-4-nitrobenzene (12.0 mmol, 1.69 g, ~1.27 mL) dropwise to the reaction mixture at 0°C.
-
Note: If using 1-Chloro-4-nitrobenzene, heating to 60-80°C is often required. The fluoro-analog reacts at room temperature due to the higher electronegativity of fluorine stabilizing the transition state.
-
-
Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .
-
Stir for 4–6 hours.
-
Monitoring: Check by TLC (30% EtOAc in Hexanes). The starting alcohol (lower Rf) should disappear, and a new UV-active spot (higher Rf) should appear.
-
Step 3: Workup & Isolation
-
Quench the reaction carefully by adding saturated NH4Cl solution (20 mL) dropwise at 0°C.
-
Dilute with Ethyl Acetate (100 mL) and Water (100 mL).
-
Separate the layers.[2][4][7][8] Wash the organic phase with:
-
Water (3 x 50 mL) – Crucial to remove DMF.
-
Brine (1 x 50 mL).
-
-
Dry the organic layer over anhydrous Na2SO4 .
-
Filter and concentrate under reduced pressure to yield the crude yellow solid/oil.
Step 4: Purification
-
Purify via Flash Column Chromatography on silica gel.
-
Eluent: Gradient of 0% to 30% Ethyl Acetate in Hexanes.
-
Yield: Expected yield is 85–95%.
Experimental Workflow Visualization
Caption: Operational workflow emphasizing the critical DMF removal step during workup.
Characterization Data
Confirm the identity of the product using the following expected signals.
-
Physical State: Pale yellow solid or viscous oil.
-
LC-MS: [M+H]+ not typically observed for Boc compounds (often [M+Na]+ or [M-Boc+H]+). Look for [M-tBu+H] = 253.1 or [M+Na] = 331.1.
-
1H NMR (400 MHz, CDCl3):
-
δ 8.20 (d, J = 9.0 Hz, 2H, Ar-H ortho to NO2)
-
δ 6.95 (d, J = 9.0 Hz, 2H, Ar-H ortho to ether)
-
δ 4.98 (m, 1H, CH-O)
-
δ 3.40–3.70 (m, 4H, CH2-N)
-
δ 2.10–2.30 (m, 2H, CH2-CH-O)
-
δ 1.46 (s, 9H, Boc-tBu)
-
Expert Insights & Troubleshooting
Stereochemical Integrity[5]
-
SNAr Route: If you start with (S)-(-)-1-Boc-3-pyrrolidinol, you will obtain (S)-tert-butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate . The reaction occurs at the oxygen atom, leaving the chiral center at C3 untouched.
-
Mitsunobu Route: If you use the Mitsunobu conditions (PPh3/DIAD), the stereocenter will invert .[2] Starting with (S)-alcohol yields the (R)-ether.
Common Pitfalls
-
Water Contamination: NaH is extremely moisture-sensitive. Ensure DMF is anhydrous (<50 ppm H2O). Water will consume NaH and produce NaOH, which is a poorer base for this reaction and can hydrolyze the ester.
-
DMF Removal: DMF has a high boiling point. Incomplete washing with water during workup will leave DMF in the crude oil, complicating crystallization and NMR analysis. The "3x Water Wash" rule is mandatory.
-
Exotherm: The addition of NaH to the alcohol releases hydrogen gas and heat. On a large scale (>10g), this must be controlled strictly to prevent thermal runaway.
Safety & Hazards
-
Sodium Hydride (NaH): Flammable solid. Reacts violently with water to produce hydrogen gas. Store under inert gas. Dispose of by slow addition to isopropanol.
-
1-Fluoro-4-nitrobenzene: Toxic if swallowed or absorbed through skin. Strong skin irritant.
-
Nitro Compounds: While this specific intermediate is generally stable, nitroaromatics can be energetic. Avoid distilling to dryness at high temperatures (>150°C).
References
-
SNAr Methodology
-
Mechanism and Scope: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link
-
-
Specific Synthesis Precedents
-
Analogous Synthesis on Pyrrolidine Scaffolds: Patent WO2008053300A1 - Preparation of pyrrolidine derivatives as NK1 antagonists. (Demonstrates NaH/DMF conditions for arylation of N-Boc-pyrrolidinol). Link
-
-
Mitsunobu Alternative
-
Chemical Safety Data
-
1-Fluoro-4-nitrobenzene SDS: PubChem Compound Summary for CID 13532. Link
-
Sources
- 1. youtube.com [youtube.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tert-Butyl (3S)-3-hydroxypyrrolidine-1-carboxylate | C9H17NO3 | CID 854055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN102241617A - Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application in targeted protein degradation
Executive Summary
Targeted Protein Degradation (TPD) utilizing Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift from "occupancy-driven" pharmacology (inhibition) to "event-driven" pharmacology (catalytic turnover). Unlike traditional small molecule inhibitors (SMIs) that require high systemic exposure to maintain target saturation, PROTACs act sub-stoichiometrically to recruit an E3 ubiquitin ligase to a Protein of Interest (POI), triggering polyubiquitination and subsequent proteasomal degradation.
This guide provides a rigorous, field-validated workflow for characterizing PROTACs, moving from biophysical ternary complex assembly to cellular kinetic profiling.
Phase 1: The Mechanism & Rational Design
The success of a PROTAC depends on the formation of a productive Ternary Complex (POI : PROTAC : E3 Ligase).[][2][3] This complex must be stable enough to allow ubiquitin transfer but transient enough to allow the PROTAC to recycle and degrade multiple POI molecules.
Mechanism of Action (MOA) Visualization
Figure 1: The catalytic cycle of PROTAC-mediated degradation. Note the recycling step which drives high potency.
Phase 2: In Vitro Characterization (Biophysical)
Before cellular testing, one must validate that the PROTAC bridges the POI and E3 ligase. The "Hook Effect" is the most critical phenomenon to monitor here.
The "Hook Effect" Explained
At optimal concentrations, the PROTAC acts as a bridge. However, at excessive concentrations, PROTAC molecules saturate the binding sites on both the POI and the E3 ligase individually, forming binary complexes (POI-PROTAC and E3-PROTAC) that cannot interact.[4] This results in a bell-shaped dose-response curve.
Protocol A: TR-FRET Ternary Complex Assay
Objective: Quantify the formation of the POI:PROTAC:E3 complex in solution. Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[5]
Reagents:
-
Donor: Anti-GST-Terbium (targeting GST-tagged E3 Ligase).
-
Acceptor: Streptavidin-XL665 (targeting Biotinylated POI).
-
Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.05% Tween-20, 0.1% BSA, 1 mM DTT. Note: Low detergent is critical to prevent PROTAC aggregation.
Step-by-Step Protocol:
-
Protein Prep: Dilute GST-E3 Ligase and Biotin-POI to 10 nM final concentration in Assay Buffer.
-
Compound Titration: Prepare a 10-point serial dilution of the PROTAC in DMSO (keep final DMSO < 1%).
-
Assembly:
-
Add 5 µL of PROTAC dilution to a 384-well low-volume white plate.
-
Add 5 µL of Protein Mix (E3 + POI).
-
Incubate for 15 minutes at Room Temperature (RT).
-
-
Detection:
-
Add 10 µL of Detection Mix (Anti-GST-Tb + SA-XL665).
-
Incubate for 60 minutes at RT (protect from light).
-
-
Read: Measure on a TR-FRET compatible reader (e.g., PHERAstar).
-
Excitation: 337 nm.
-
Emission: 665 nm (Acceptor) and 620 nm (Donor).
-
Calculate Ratio:
.
-
Interpretation:
-
Bell Curve: A successful PROTAC will show increasing signal up to a peak, followed by a decrease (Hook Effect).
-
Cooperativity (
): If the ternary complex forms at concentrations lower than the binary affinities ( ), the PROTAC exhibits positive cooperativity ( ), which is highly desirable for potency [1].
Phase 3: Cellular Degradation Kinetics
Traditional Western Blots are low-throughput and semi-quantitative. For TPD, kinetic monitoring is superior to determine degradation rates and recovery (resynthesis) after washout.
Protocol B: HiBiT Lytic & Live-Cell Assays
Objective: High-throughput quantification of endogenous protein levels. System: Promega HiBiT (11-amino acid tag) knocked into the endogenous locus via CRISPR/Cas9.
Comparison of Methods:
| Feature | Western Blot | HiBiT (Lytic) | HiBiT (Live Cell) |
| Throughput | Low (10-15 samples) | High (384-well) | High (384-well) |
| Quantification | Semi-quantitative | Quantitative (Luminescence) | Quantitative (Kinetic) |
| Sensitivity | Nanogram range | Attomole range | Attomole range |
| Time-Resolution | Endpoint only | Endpoint only | Real-time (0-24h+) |
Step-by-Step Protocol (Live Cell Kinetic):
-
Cell Engineering: Use CRISPR-Cas9 to insert the HiBiT tag at the N- or C-terminus of the POI in cells stably expressing LgBiT (Large BiT).
-
Seeding: Plate 5,000 cells/well in a 384-well white tissue culture plate using CO₂-independent media.
-
Substrate Addition: Add Nano-Glo Endurazine substrate (diluted 1:100). This substrate is cell-permeable and stable for >24 hours.
-
Equilibration: Incubate for 2 hours at 37°C to establish baseline luminescence.
-
Treatment: Add PROTACs (10-point dose response).
-
Measurement: Measure luminescence every 15 minutes for 24 hours.
Data Output:
- : Concentration required for 50% degradation.[6]
- : Maximum degradation depth (e.g., 95% loss).
-
Rate: Calculate the slope of the degradation phase.
Phase 4: Mechanistic Validation (The "Trust" Framework)
To ensure the observed loss of signal is due to TPD and not cytotoxicity or transcriptional downregulation (off-target effects), you must perform "Rescue Experiments."
Validation Decision Tree
Figure 2: Logical flowchart for validating UPS-dependent degradation.
Critical Controls:
-
MG-132 / Epoxomicin: Pre-treat cells for 1 hour. If degradation is blocked, the mechanism is proteasome-dependent.
-
MLN4924: Inhibits NAE (NEDD8-activating enzyme), preventing the activation of Cullin-RING ligases. Blocks degradation if it is CRL-dependent.
-
Negative Control Compound: Synthesize a diastereomer of the PROTAC (e.g., VHL epimer) that cannot bind the E3 ligase. It should show zero degradation [2].
References
-
Sakamoto, K. M., et al. (2001).[7][8][9] Protacs: chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation.[7] Proceedings of the National Academy of Sciences, 98(15), 8554–8559.[8] Link[8][10]
-
Bondeson, D. P., & Crews, C. M. (2017).[11] Targeted Protein Degradation by Small Molecules.[3][9][12][13] Annual Review of Pharmacology and Toxicology, 57, 107–123. Link
-
Promega Corporation. (n.d.). HiBiT Targeted Protein Degradation Assays. Promega Applications. Link
-
Casement, R., et al. (2022).[14] Mechanistic and Structural Features of PROTAC Ternary Complexes. Chemical Society Reviews. Link
Sources
- 2. mdpi.com [mdpi.com]
- 3. pl.promega.com [pl.promega.com]
- 4. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Targeted protein degradation as a powerful research tool in basic biology and drug target discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Target Degradation [promega.com]
- 13. azolifesciences.com [azolifesciences.com]
- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Application Note: Chemoselective Handling of Tert-butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate
This Application Note is structured to address the specific chemical behavior of tert-butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate (CAS 218944-23-1 / 405887-36-7). It focuses on the critical distinction between productive functionalization (reduction to amines) and destructive interference (nucleophilic cleavage by amines).[1]
Strategic Overview & Chemical Logic
tert-butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate is a bifunctional "masked" scaffold widely used in the synthesis of kinase inhibitors, PROTACs, and GPCR ligands. Its value lies in its orthogonality:
-
The Boc Group: Protects the secondary pyrrolidine amine.[1]
-
The Nitro Group: A "masked" aniline (aromatic amine) that activates the phenyl ring.[1]
-
The Ether Linkage: The structural bridge.[1]
The "Reaction with Amines" Paradox
When researchers ask about the reaction of this substrate with amines, two distinct scenarios must be distinguished. Failure to distinguish these leads to low yields or scaffold degradation.[1]
-
Scenario A: Synthesis of Amine Derivatives (Intended Use). The goal is to convert the nitro group (
) into an aniline ( ) to allow subsequent coupling with carboxylic acids or isocyanates.[1] -
Scenario B: Nucleophilic Attack by External Amines (The Liability). Direct exposure of the substrate to nucleophilic amines (especially primary amines) at elevated temperatures can trigger Nucleophilic Aromatic Substitution (
) .[1] The nitro group activates the benzene ring, making the pyrrolidine-3-ol moiety a leaving group. This cleaves the scaffold.[1][2]
This guide provides protocols for Scenario A (Reduction) while detailing the stability boundaries to prevent Scenario B (Cleavage).
Critical Liability: Cleavage Pathway
Warning: Before attempting any coupling, understand that the ether linkage is activated.[1]
The para-nitro group acts as a strong electron-withdrawing group (EWG), lowering the electron density of the benzene ring. While 4-nitrophenoxy is not as labile as 4-fluoronitrobenzene, it can be displaced by strong nucleophiles (like primary alkyl amines) in polar aprotic solvents (DMSO, DMF) at temperatures
Mechanism of Degradation
If you treat the substrate with an amine (
Stability Protocol:
-
Solvent Choice: Avoid high-boiling basic solvents if the reaction does not require them.
-
Temperature Limit: Maintain reaction temperatures
when strong amine nucleophiles are present, unless the nitro group has already been reduced. -
Deactivation: Once the nitro group is reduced to an aniline, the ring becomes electron-rich, and the ether linkage becomes chemically inert to
, allowing for harsher conditions in subsequent steps.[1]
Visualizing the Reaction Landscape
The following diagram illustrates the divergent pathways: the productive reduction (Green) versus the destructive cleavage (Red).[1]
Figure 1: Chemoselective pathways.[1] Path 1 (Reduction) deactivates the SNAr liability.[1] Path 3 represents the degradation risk when reacting directly with amines.[1]
Detailed Protocols
Protocol A: Chemoselective Reduction (Nitro Aniline)
Objective: Convert the nitro group to an amino group without cleaving the ether or removing the Boc group.[1]
Preferred Method: Iron/Ammonium Chloride (Gentle, high tolerance).[1]
Note: Catalytic hydrogenation (
Materials:
-
Iron powder (5.0 eq, -325 mesh preferred)[1]
-
Ammonium Chloride (
, 5.0 eq)[1] -
Solvent: Ethanol/Water (4:1 ratio)[1]
Step-by-Step:
-
Dissolution: Dissolve 1.0 g of tert-butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate in 20 mL Ethanol.
-
Activation: Add 5 mL of water and the solid
(860 mg). Stir until partially dissolved. -
Reduction: Add Iron powder (900 mg) in one portion.
-
Heating: Heat the suspension to 70°C with vigorous stirring.
-
Work-up:
-
Yield: Expect 90-95% of a tan/off-white solid. This intermediate is now stable to nucleophilic attack and ready for amide coupling.[1]
Protocol B: Reductive Amination (One-Pot Synthesis)
Objective: If the goal is to react the nitro compound directly to form a secondary aniline (e.g., N-alkyl-4-(pyrrolidin-3-yloxy)aniline).
Method:
-
Perform Protocol A to isolate the crude aniline.[1]
-
Do not purify if purity is >90%.
-
Dissolve aniline in DCE (Dichloroethane).[1]
-
Add the desired Aldehyde (1.1 eq) and Sodium Triacetoxyborohydride (
, 1.5 eq). -
Stir at RT for 4-16 hours.
-
Why this order? Attempting to mix the nitro-substrate, an amine, and a reducing agent simultaneously is inefficient.[1] Stepwise reduction-then-alkylation is robust.
-
Data Summary & Troubleshooting
Solvent & Reagent Compatibility Table
| Reagent/Condition | Compatibility | Outcome/Risk |
| Primary Amines (RT) | High | Stable. No reaction unless activated.[1] |
| Primary Amines (>80°C) | Low | Risk of |
| TFA / HCl (Dioxane) | Specific | Removes Boc group.[1] Nitro group remains intact.[1] |
| High | Reduces Nitro to Aniline cleanly. | |
| Critical Fail | Reduces Nitro and Ester (Boc) and potentially cleaves ether.[1] Avoid. | |
| Medium | Stable at RT; risk of elimination/cleavage at high temp.[1] |
Troubleshooting Guide
-
Problem: Loss of Boc group during reduction.
-
Cause: Use of
or (too acidic).[1] -
Solution: Switch to
(neutral conditions) as described in Protocol A.
-
-
Problem: Cleavage of the ether linkage.
-
Problem: "Reaction with amines" yields no product.
References
-
Nucleophilic Arom
) Mechanism: -
Chemoselective Nitro Reduction Protocols
-
Pyrrolidine Scaffold Synthesis (Patent Literature)
-
General Reactivity of 4-Nitrophenyl Ethers
Sources
- 1. 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate | C9H18N2O3 | CID 11229445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2019016745A1 - Alternate processes for the preparation of pyrrolidine derivatives - Google Patents [patents.google.com]
Chiral separation of pyrrolidine enantiomers
Application Note: Strategic Chiral Separation of Pyrrolidine Enantiomers
Executive Summary
Pyrrolidine moieties are fundamental pharmacophores in drug development, present in ACE inhibitors (e.g., Captopril), proline mimetics, and nicotinic acetylcholine receptor agonists. However, their chiral separation presents distinct challenges:
-
Chemical Basicity: Secondary amines often interact with residual silanols on stationary phases, leading to severe peak tailing.
-
Lack of Chromophores: Many pyrrolidine derivatives lack strong UV absorption, complicating detection.
-
Stereochemical Stability: Rapid racemization can occur under improper pH conditions.
This guide provides three validated workflows to address these challenges, moving from high-throughput screening to specialized isolation techniques.
Method Selection Strategy
Before initiating wet chemistry, categorize your analyte to select the correct workflow.
Figure 1: Decision matrix for selecting the optimal chiral separation pathway.
Protocol A: Immobilized Polysaccharide CSPs (The "Workhorse" Method)
Applicability: Broadest range of pyrrolidine derivatives; suitable for HPLC and SFC. Mechanism: Hydrogen bonding and dipole-dipole interactions in a chiral cavity.
Column Selection
We utilize Immobilized Chiral Stationary Phases (CSPs) to allow for robust solvent compatibility (e.g., DCM, THF) which can be crucial for solubility.
-
Primary Screen: Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate))[1][2][3]
-
Why: The "IG" selector often shows superior selectivity for amines due to the meta-substituents on the phenyl ring.
-
-
Secondary Screen: Chiralpak IC / IA.[4]
HPLC Conditions (Normal/Polar Organic Mode)
-
Mobile Phase: n-Hexane / Ethanol (80:20) or 100% Acetonitrile.
-
Critical Additive: 0.1% Diethylamine (DEA) or Triethylamine (TEA).
-
Scientific Rationale: Pyrrolidines are bases (
). Without a basic additive, the amine protonates and interacts ionically with residual silanols on the silica support, causing peak tailing. The additive competes for these sites.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
SFC Conditions (High Throughput/Prep)
Supercritical Fluid Chromatography (SFC) is preferred for preparative scale due to low viscosity and easy solvent recovery.
-
Mobile Phase: CO
/ Methanol (85:15). -
Additive: 0.2% Isopropylamine (IPA) or DEA in the co-solvent (Methanol).
-
Back Pressure: 120–150 bar.
-
Column Temp: 40°C.
Protocol B: Crown Ether CSPs (The "Specialist" Method)
Applicability: Specifically for primary and secondary amines (e.g., free proline derivatives) where the amine is near the chiral center.
Mechanism: Host-guest complexation. The ammonium ion (
Critical Requirement: Acidic pH
Unlike polysaccharide columns, Crown Ether columns (e.g., Crownpak CR-I(+) ) require the analyte to be positively charged (protonated) to form the complex.
Experimental Protocol
-
Mobile Phase: Perchloric Acid (HClO
) pH 1.0 to 2.0 / Acetonitrile (85:15).-
Warning: Do not use basic additives.[8] Do not use Potassium (
) salts, as binds irreversibly to the crown ether, destroying the column.
-
-
Temperature: Lower temperatures (0°C to 15°C) significantly enhance resolution by stabilizing the host-guest complex.
Figure 2: Optimization loop for Crown Ether separations. Temperature control is the most potent variable.
Protocol C: Indirect Separation (Marfey’s Reagent)
Applicability: Pyrrolidines lacking UV chromophores (e.g., Proline, 3-hydroxypyrrolidine). Mechanism: Derivatization with FDAA (Marfey’s Reagent) converts enantiomers into diastereomers , which have different physical properties and can be separated on a standard C18 column.
Reaction Protocol
-
Prepare Sample: 50 µL of 50 mM pyrrolidine sample in water.
-
Add Base: Add 100 µL of 1 M NaHCO
. -
Add Reagent: Add 200 µL of 1% FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) in Acetone.
-
Incubate: Heat at 40°C for 60 minutes.
-
Quench: Stop reaction with 20 µL of 2 M HCl.
-
Dilute: Add 500 µL Acetonitrile/Water (50:50) before injection.
HPLC Analysis (Achiral)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.
-
Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile.
-
Detection: UV at 340 nm (The dinitrophenyl group provides a strong chromophore).
-
Elution Order: The L-DAA derivative typically elutes before the D-DAA derivative due to intramolecular hydrogen bonding in the D-isomer reducing its polarity.[9]
Summary of Experimental Parameters
| Parameter | Polysaccharide (IG/IC) | Crown Ether (CR-I) | Marfey's (Derivatization) |
| Analyte State | Free base (neutral) | Ammonium salt (cation) | Diastereomer (neutral/acidic) |
| Mobile Phase pH | Basic (> 9.0) | Acidic (1.0 - 2.[8]0) | Acidic (Gradient) |
| Key Additive | 0.1% DEA or TEA | Perchloric Acid (HClO | Formic Acid (post-reaction) |
| Temperature | 25°C - 40°C | 0°C - 25°C | 40°C (Reaction), 25°C (Run) |
| Scale Up | Excellent (SFC/HPLC) | Low (Analytical only) | N/A (Analytical only) |
| Detection | UV (requires chromophore) | UV (low wavelength) | UV 340 nm (Strong) |
References
-
Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® IG. Retrieved from [Link][5]
-
Daicel Chiral Technologies. (2024). Instruction Manual for CROWNPAK® CR-I(+) and CROWNPAK® CR-I(-). Retrieved from [Link][5]
-
National Institutes of Health (NIH). (2025). LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers. Retrieved from [Link]
-
Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis. Retrieved from [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. CHIRALPAK immobilised phases [kinesis-australia.com.au]
- 3. chiraltech.com [chiraltech.com]
- 4. chiraltech.com [chiraltech.com]
- 5. hplc.eu [hplc.eu]
- 6. chiraltech.com [chiraltech.com]
- 7. chiraltech.com [chiraltech.com]
- 8. chiraltech.com [chiraltech.com]
- 9. assets.fishersci.com [assets.fishersci.com]
Advanced HPLC Purification Protocol for Pyrrolidine Derivatives
Introduction: The Pyrrolidine Challenge
Pyrrolidine derivatives represent a unique challenge in liquid chromatography due to their physicochemical properties. As secondary amines, they typically exhibit high basicity (
The result? Severe peak tailing, poor resolution, and low recovery.
Furthermore, many pyrrolidine scaffolds lack significant conjugation, rendering them "UV-silent" above 220 nm. This protocol moves beyond generic purification advice, offering a targeted, self-validating system for purifying these difficult amines with high purity (>95%) and yield.
Strategic Method Development
The pH Switch Strategy
The most effective way to purify pyrrolidines is to control their ionization state. You have two primary routes:
-
Route A: Low pH (Ion Suppression of Silanols) [1]
-
Mechanism: At pH < 3, residual silanols are protonated (
), suppressing the cation-exchange mechanism. -
Additive: Trifluoroacetic acid (TFA) is the gold standard here. It acts as an ion-pairing agent, forming a hydrophobic ion pair with the pyrrolidine, which improves retention and peak shape on C18 columns.
-
Trade-off: TFA suppresses MS ionization and can be difficult to remove completely from the final product.
-
-
Route B: High pH (Neutralization of Analyte)
-
Mechanism: At pH > 10, the pyrrolidine is deprotonated (free base). Neutral molecules do not interact with silanols and generally exhibit higher loading capacity on C18.
-
Requirement: You must use a hybrid-silica column (e.g., Waters XBridge, Agilent PLRP-S, or Phenomenex Gemini) resistant to alkaline hydrolysis.
-
Benefit: Better peak symmetry and easier salt removal.
-
Detection for Non-Chromophoric Targets
If your derivative lacks a UV chromophore (e.g., simple alkyl-pyrrolidines):
-
ELSD/CAD: Universal detection based on aerosol charging/scattering. Ideal for prep-work.
-
MS Detection: Use Formic Acid or Ammonium Bicarbonate (volatile buffers). Avoid non-volatile phosphate buffers.
-
Low-UV Monitoring: Monitor at 205 nm or 210 nm . Note: You must use UV-transparent solvents (HPLC-grade Acetonitrile) and avoid acetone traces.
Decision Logic & Workflow
The following diagram illustrates the decision matrix for selecting the optimal purification path based on your specific pyrrolidine derivative's properties.
Caption: Decision matrix for column and buffer selection based on analyte polarity and UV activity.
Detailed Experimental Protocols
Buffer Preparation Guide
Correct buffer preparation is critical for reproducibility.
| Buffer System | pH Range | Preparation (1L) | Application |
| 0.1% TFA (Low pH) | ~2.0 | Add 1.0 mL Trifluoroacetic Acid to 1L HPLC Water. | General screening; sharp peaks; ion-pairing. |
| Ammonium Bicarbonate (High pH) | ~10.0 | Dissolve 790 mg | Prep scale-up; basic compounds; MS compatible.[2] |
| Ammonium Formate (Mid pH) | ~3.8 | 10mM Ammonium Formate adjusted with Formic Acid. | MS sensitive work; less suppression than TFA. |
Protocol A: Analytical Scouting (The "TFA Screen")
Purpose: To quickly assess purity and retention behavior.
-
Column: C18,
mm, 3.5 µm (e.g., ZORBAX Eclipse Plus or XBridge BEH). -
Mobile Phase A: Water + 0.1% TFA.
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV 210 nm (Reference 360 nm) or MS (ESI+).
-
Analysis:
-
If peak is sharp but early eluting (
): Switch to HILIC or Phenyl-Hexyl column. -
If peak tails (
): Increase TFA to 0.2% or switch to High pH method.
-
Protocol B: Preparative Purification (High pH Method)
Purpose: High-loading purification for free-base isolation.
Prerequisites:
-
Column: High-pH stable hybrid column (e.g., Waters XBridge Prep C18,
mm, 5 µm). -
System: Prep-HPLC with fraction collector.
Step-by-Step:
-
Sample Prep: Dissolve crude material in DMSO:Methanol (1:1). If the sample is an HCl salt, add minimal
to neutralize before injection (prevents system pH shock). Filter through 0.45 µm PTFE. -
Mobile Phase:
-
Focused Gradient: Based on analytical scout, design a shallow gradient.
-
Example: If analytical retention is at 40% B, run Prep Gradient from 30% B to 50% B over 15 minutes.
-
-
Flow Rate: 20–25 mL/min (for 19mm ID column).
-
Collection: Trigger on UV threshold (slope detection) or MS signal.
-
Post-Run: Lyophilize fractions immediately. Ammonium bicarbonate is volatile and will sublime, leaving the free base pyrrolidine.
Troubleshooting & Optimization
Peak Tailing[5][6]
-
Fix 1: Add 0.1% Triethylamine (TEA) to the mobile phase (competes for silanol sites). Note: Not MS recommended.
-
Fix 2: Switch to a "Charged Surface Hybrid" (CSH) column which has a low-level positive surface charge to repel basic amines.
"Ghost" Peaks or Baseline Drift at Low UV
-
Cause: Impure TFA or oxidized THF/Ethers in the sample.
-
Fix: Use "LC-MS Grade" additives only. Ensure sample solvent matches the starting mobile phase conditions.[6][7]
Poor Solubility
-
Issue: Pyrrolidine salts may crash out in high organic gradients.
-
Fix: Ensure the aqueous buffer concentration is sufficient (min 10mM) to maintain solubility, or use a "sandwich" injection method (DMF plug).
References
-
Phenomenex. (2025).[4][8] How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Element Lab Solutions. Peak Tailing in HPLC: Causes and Solutions. Retrieved from [Link]
-
SIELC Technologies. Separation of Pyrrolidine, 1-butyl- on Newcrom R1 HPLC column. Retrieved from [Link]
-
LCGC International. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]
Sources
- 1. labcompare.com [labcompare.com]
- 2. Separation of Pyrrolidine, 1-butyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. fda.gov [fda.gov]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. measure pyrrolidine by HPLC - Chromatography Forum [chromforum.org]
- 7. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. researchgate.net [researchgate.net]
Synthesis of novel heterocyclic compounds from pyrrolidine precursors
Strategic Importance: Escaping "Flatland" in Drug Discovery
The pyrrolidine ring is a privileged pharmacophore, ubiquitous in natural alkaloids (e.g., nicotine, hygrine) and top-selling pharmaceuticals. However, modern drug discovery is shifting away from flat, aromatic-heavy structures toward scaffolds with higher three-dimensionality—quantified by the fraction of sp3-hybridized carbons (
Increasing
-
Spiro-Annulation: Creating rigid spiro-fused systems via stereoselective 1,3-dipolar cycloaddition.
-
Core Functionalization: Direct C(sp3)–H activation to access fused lactam scaffolds.
Protocol A: Stereoselective Synthesis of Spirooxindole-Pyrrolidines
1. Principle & Mechanism
This protocol utilizes a multicomponent 1,3-dipolar cycloaddition. The reaction involves the in situ generation of an azomethine ylide (dipole) from isatin and a secondary amino acid (e.g., proline or sarcosine), which subsequently undergoes a [3+2] cycloaddition with an electron-deficient dipolarophile (e.g., chalcone or nitrostyrene).
Key Mechanistic Features:
-
Decarboxylation: The condensation of isatin and proline forms an iminium ion, which undergoes thermal decarboxylation to generate the reactive azomethine ylide.
-
Stereocontrol: The reaction typically proceeds via a concerted path where the dipole approaches the dipolarophile in an endo-transition state to minimize steric repulsion, yielding high diastereoselectivity.
2. Workflow Diagram (Mechanism)
Figure 1: Mechanistic pathway for the formation of spirooxindole-pyrrolizidines via azomethine ylide intermediates.
3. Experimental Protocol
Target Compound: Spiro[indoline-3,3'-pyrrolizidin]-2-one derivatives. Scale: 1.0 mmol (Pilot).
Reagents:
-
Isatin (1.0 equiv, 147 mg)
-
L-Proline (1.0 equiv, 115 mg)
-
(E)-Chalcone (1.0 equiv, 208 mg)
-
Solvent: Methanol (MeOH) or Ethanol (EtOH) [HPLC Grade]
Step-by-Step Procedure:
-
Charge: To a 10 mL round-bottom flask equipped with a magnetic stir bar, add Isatin, L-Proline, and Chalcone.
-
Solvation: Add MeOH (5 mL). Note: The suspension may not be fully homogenous initially.
-
Reflux: Attach a reflux condenser and heat the mixture to 65°C (reflux) for 2–4 hours.
-
Checkpoint: Monitor reaction progress via TLC (Mobile phase: Hexane/EtOAc 3:2). The disappearance of the chalcone spot indicates completion.
-
-
Work-up: Cool the reaction mixture to room temperature.
-
Observation: In many cases, the product precipitates as a solid upon cooling.
-
-
Purification:
-
If precipitate forms: Filter the solid and wash with cold MeOH (2 x 1 mL). Recrystallize from EtOH if necessary.
-
If solution remains: Evaporate solvent under reduced pressure. Purify residue via flash column chromatography (Silica gel, 230-400 mesh; Gradient: 10%
40% EtOAc in Hexane).
-
Typical Yield: 85–92% Stereoselectivity: >95:5 dr (diastereomeric ratio).
Protocol B: Ruthenium-Catalyzed C(sp3)–H Oxidation (Lactamization)
1. Principle & Mechanism
Direct functionalization of the pyrrolidine ring is challenging due to the inertness of C(sp3)–H bonds. This protocol employs a Ruthenium(III)/Periodate catalytic system to selectively oxidize the
These lactams serve as versatile "activated" scaffolds for subsequent functionalization (e.g., N-alkylation,
2. Catalytic Cycle Diagram
Figure 2: Ruthenium-catalyzed oxidative cycle for the conversion of pyrrolidines to lactams.
3. Experimental Protocol
Target Compound: N-Boc-pyrrolidin-2-one. Scale: 5.0 mmol.
Reagents:
-
N-Boc-pyrrolidine (1.0 equiv, 856 mg)
-
RuCl
xH O (5 mol%, 52 mg) -
NaIO
(4.0 equiv, 4.28 g) -
Solvent: Ethyl Acetate (EtOAc) / Water (1:1 biphasic mixture, 20 mL total)
Step-by-Step Procedure:
-
Preparation: Dissolve N-Boc-pyrrolidine in EtOAc (10 mL) in a 50 mL round-bottom flask.
-
Catalyst Solution: In a separate beaker, dissolve RuCl
and NaIO in water (10 mL). The solution will turn bright yellow/orange (formation of RuO species). -
Addition: Add the aqueous oxidant solution to the organic phase dropwise over 10 minutes with vigorous stirring.
-
Safety Note: The reaction is exothermic. Use a water bath to maintain temperature at 20–25°C.
-
-
Reaction: Stir vigorously for 4–6 hours at room temperature. The biphasic nature requires high RPM (800+) to ensure mass transfer.
-
Quench: Add saturated aqueous Na
S O (5 mL) to quench excess oxidant. The organic layer will darken as Ru precipitates. -
Extraction: Separate layers. Extract the aqueous layer with EtOAc (2 x 10 mL).
-
Filtration: Pass the combined organic layers through a pad of Celite to remove Ruthenium black residues.
-
Isolation: Dry over MgSO
, filter, and concentrate. The crude lactam is often sufficiently pure (>95%) for subsequent steps.
Analytical Validation & Data Summary
To ensure scientific integrity, synthesized compounds must be validated using the following criteria.
| Metric | Protocol A (Spiro-Cycle) | Protocol B (C-H Oxidation) |
| Primary Identification | 1H NMR (500 MHz): Look for disappearance of alkene protons (chalcone) and appearance of spiro-center signals (3.5–4.5 ppm). | 1H NMR: Appearance of triplet at ~2.5 ppm ( |
| Stereochemistry | NOESY: Strong correlation between pyrrolidine ring protons and oxindole core confirms endo selectivity. | N/A (Achiral transformation unless substrate is chiral). |
| Mass Spectrometry | HRMS (ESI+): [M+H]+ peak matching calculated mass within 5 ppm. | HRMS: [M+Na]+ or [M+H]+ (Lactam mass = Start mass + 14 Da). |
| Purity Check | HPLC (C18 column, MeCN/H2O gradient). | GC-MS (for volatile lactams) or HPLC. |
References
-
Stereoselective Synthesis of Spirooxindoles
- Title: Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiprolifer
- Source: ACS Omega, 2020.
-
URL:[Link]
- Spirocyclic Scaffolds in Drug Discovery: Title: The utilization of Spirocyclic Scaffolds in Medicinal Chemistry. Source: BLD Pharm Insights, 2021.
-
Ruthenium-Catalyzed Oxidation
- Title: Lactam formation via α‐oxygen
- Source: ResearchG
-
URL:[Link]
-
C-H Activation Reviews
Sources
- 1. Ruthenium-catalyzed alkene-alkyne coupling: synthesis of the proposed structure of amphidinolide A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transition-metal-catalyzed C-H bond activation/functionalization and annulation of phthalazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rhodium-catalyzed intramolecular annulation via C-H activation leading to fused tricyclic indole scaffolds [pubmed.ncbi.nlm.nih.gov]
Process Development Guide: Scale-Up Synthesis of Tert-butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate
Abstract & Strategic Overview
This application note details the process engineering and safety protocols required for the scale-up synthesis of Tert-butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate (CAS: 405887-36-7).[1] This intermediate is a critical scaffold in the development of pyrrolidine-based peptidomimetics and GPCR ligands.[1]
While medicinal chemistry routes often utilize the Mitsunobu reaction for ether formation, this guide advocates for a Nucleophilic Aromatic Substitution (SNAr) strategy. The SNAr route is superior for scale-up (100g – 10kg) due to higher atom economy, easier purification (avoiding triphenylphosphine oxide removal), and lower raw material costs.
Route Comparison: Why SNAr?
| Feature | Mitsunobu Route | SNAr Route (Recommended) |
| Reagents | DEAD/DIAD, PPh3, 4-Nitrophenol | NaH or KOtBu, 1-Fluoro-4-nitrobenzene |
| Atom Economy | Poor (Generates high MW waste) | High (Stoichiometric salt waste only) |
| Purification | Difficult (Chromatography required) | Efficient (Crystallization possible) |
| Scalability | Low (Exotherms, viscous byproducts) | High (With thermal control) |
Chemical Reaction Strategy
The synthesis involves the deprotonation of N-Boc-3-hydroxypyrrolidine to form a reactive alkoxide, which subsequently attacks 1-fluoro-4-nitrobenzene .[1]
Reaction Scheme & Mechanism
The reaction proceeds via a Meisenheimer complex intermediate.[1] The choice of leaving group (Fluorine vs. Chlorine) is critical; Fluorine is preferred in SNAr due to the high electronegativity stabilizing the transition state, despite the stronger C-F bond.
Figure 1: SNAr Reaction Pathway.[1][2][3] Note the critical deprotonation step releasing Hydrogen gas.
Critical Safety Engineering (E-E-A-T)
Scaling this reaction introduces specific hazards that are negligible on a milligram scale but critical at the kilo scale.
The NaH/Solvent Hazard
DANGER: Sodium Hydride (NaH) in polar aprotic solvents (DMF, DMSO, DMAc) can undergo "runaway decomposition" at elevated temperatures, leading to explosions.
-
Protocol Constraint: Do NOT mix NaH and DMF/DMSO in the absence of the substrate.
-
Scale-Up Solution: Use Tetrahydrofuran (THF) as the primary solvent.[1] If DMF is required for solubility/reactivity, use it as a co-solvent added after the alkoxide is formed in THF, or maintain temperature strictly <30°C.
Hydrogen Management
The deprotonation step releases 1 mole of H2 gas per mole of substrate.[1]
-
1 kg Scale: Generates ~120 Liters of H2.[1]
-
Engineering Control: The reactor must have an inert gas sweep (Nitrogen) to keep the headspace H2 concentration below the Lower Explosive Limit (LEL, 4%).
Detailed Experimental Protocol (Scale: 100g Basis)
Objective: Synthesis of 100g of Tert-butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate.
Materials
-
N-Boc-3-hydroxypyrrolidine: 65.0 g (0.347 mol)[1]
-
1-Fluoro-4-nitrobenzene: 51.4 g (0.364 mol, 1.05 eq)[1]
-
Sodium Hydride (60% in oil): 15.3 g (0.382 mol, 1.10 eq)
-
THF (Anhydrous): 650 mL (10 vol)
-
DMF (Anhydrous): 65 mL (1 vol) - Optional accelerator
Step-by-Step Procedure
Phase 1: Alkoxide Formation (The "Gas" Phase)
-
Reactor Prep: Flame-dry a 2L reactor equipped with an overhead stirrer, internal temperature probe, and N2 inlet/outlet.
-
Base Charge: Charge NaH (15.3 g) and THF (300 mL). Cool to 0°C.[1]
-
Substrate Addition: Dissolve N-Boc-3-hydroxypyrrolidine (65.0 g) in THF (200 mL). Add this solution dropwise to the NaH suspension over 60 minutes.
-
Control Point: Maintain internal temp <10°C. Monitor bubbling (H2).
-
-
Aging: Stir at 0–5°C for 30 minutes until gas evolution ceases. The mixture will turn from a gray suspension to a viscous alkoxide slurry.[1]
Phase 2: SNAr Reaction (The "Heat" Phase)
-
Electrophile Addition: Dissolve 1-fluoro-4-nitrobenzene (51.4 g) in THF (150 mL). Add dropwise to the alkoxide slurry.[1]
-
Reaction: Remove cooling bath. Allow to warm to Room Temperature (20–25°C).
-
Optimization: If reaction is slow by HPLC after 2 hours, add DMF (65 mL) or heat to 40°C. Do not exceed 50°C.
-
-
Monitoring: Sample every hour. End of reaction is defined as <1% remaining alcohol starting material.[1]
Phase 3: Workup & Isolation[1]
-
Quench: Cool to 0°C. Slowly add Water (50 mL) dropwise to quench excess NaH. Caution: Vigorous foaming.[1]
-
Partition: Dilute with Ethyl Acetate (500 mL) and Water (500 mL).
-
Wash: Separate organic layer.[1][2][5] Wash with Water (2 x 300 mL) to remove DMF/Salts.[1] Wash with Brine (200 mL).[1]
-
Concentration: Dry over MgSO4, filter, and concentrate under vacuum to a yellow oil.
Phase 4: Crystallization (Purification)
Crude oil often solidifies upon standing, but controlled crystallization ensures high purity.
-
Solvent Swap: Dissolve the crude oil in Isopropyl Alcohol (IPA) (200 mL) at 60°C.
-
Precipitation: Slowly add Water (100 mL) while stirring at 60°C until slight turbidity persists.
-
Cooling: Cool slowly to 20°C over 2 hours, then to 0°C for 1 hour.
-
Filtration: Filter the pale yellow solids. Wash with cold IPA:Water (1:1).[1]
-
Drying: Vacuum oven at 40°C for 12 hours.
Process Flow Diagram
Figure 2: Unit Operation Flow for Scale-Up Production.
Analytical Specifications
| Test | Method | Specification |
| Appearance | Visual | Pale yellow to off-white solid |
| Identification | 1H NMR (CDCl3) | Conforms to structure |
| Purity | HPLC (UV 254nm) | > 98.0% |
| Residual Solvent | GC-HS | THF < 720 ppm, IPA < 5000 ppm |
| Water Content | Karl Fischer | < 0.5% w/w |
Key NMR Signals (CDCl3):
-
δ 8.22 (d, 2H, Ar-H), 6.95 (d, 2H, Ar-H) – Nitroaromatic signals
-
δ 5.05 (m, 1H, CH-O) – Shifted downfield due to ether linkage
-
δ 1.47 (s, 9H, Boc)
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<70%) | Incomplete deprotonation | Ensure NaH quality (titrate or use fresh). Increase stirring time during Phase 1. |
| Dark/Black Color | Thermal decomposition | Keep reaction T < 50°C. Avoid prolonged heating in DMF.[1] |
| Product is Oily | Residual solvent/impurities | Use seed crystals during cooling.[1] Ensure all DMF is washed out (DMF prevents crystallization).[1] |
| High Pressure | H2 accumulation | Check N2 sweep rate. Ensure vent lines are not blocked. |
References
-
SNAr Mechanism & Conditions
-
Safety of NaH in Polar Solvents
-
Compound Data (CAS 405887-36-7)
-
General Scale-Up of Aryl Ethers
Sources
- 1. Tert-butyl 3-oxopyrrolidine-1-carboxylate | C9H15NO3 | CID 471360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scientificupdate.com [scientificupdate.com]
- 4. Specific Solvent Issues with the SNAr Reaction - Wordpress [reagents.acsgcipr.org]
- 5. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemjobber: Process Wednesday: "The Safe Use of Sodium Hydride on Scale" [chemjobber.blogspot.com]
Troubleshooting & Optimization
Technical Support Center: Tert-butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate
Welcome to the Technical Support Hub. Compound ID: Tert-butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate CAS Registry Numbers: 218944-23-1 (S-isomer), 405887-36-7 (Racemic), 1233860-27-9 (R-isomer) Support Level: Senior Application Scientist
Part 1: Emergency Triage & Handling (Quick Reference)
This section addresses immediate concerns regarding the physical state and storage of your compound.
Core Stability Profile
| Parameter | Specification / Behavior | Critical Note |
| Storage Temperature | 2–8°C (Refrigerated) | Do not freeze-thaw repeatedly. Store desiccated. |
| Atmosphere | Inert (Argon/Nitrogen) | Hygroscopic tendencies; moisture accelerates Boc hydrolysis. |
| Light Sensitivity | Moderate | The nitro group is photosensitive. Store in amber vials. |
| Acid Stability | Low (Labile) | Crucial: Rapidly degrades in TFA, HCl, or aged CDCl₃. |
| Base Stability | High | Stable to mild bases (TEA, DIPEA, NaOH). |
| Appearance | White to pale yellow powder | Deep yellow/brown indicates nitro degradation or oxidation. |
FAQ: Immediate Observations
Q: My white powder has turned bright yellow/brown. Is it still usable? A: Likely not for sensitive applications. The color shift typically indicates the degradation of the 4-nitrophenoxy moiety. Nitro compounds can undergo photochemical decomposition or reduction to amines (which oxidize to colored quinones) upon exposure to light and air.
-
Action: Run a TLC or LC-MS. If purity is <95%, repurify. If <90%, discard.
Q: The NMR spectrum shows doubled peaks and broadening. Is my compound impure? A: Do not discard yet. This is likely Rotamerism , not degradation. The Tert-butoxycarbonyl (Boc) group on the pyrrolidine nitrogen restricts rotation around the N-C(O) bond, creating two distinct conformers observable on the NMR timescale at room temperature.
-
Validation: Run the NMR at 50°C. If the peaks coalesce into sharp singlets, the compound is pure.
Part 2: Deep Dive – Degradation Mechanisms
Understanding why the compound fails allows you to prevent it. This compound has three "failure points": the Boc group, the Ether linkage, and the Nitro group.
Acid-Catalyzed Deprotection (The Boc Vulnerability)
The most common stability issue is accidental deprotection. The tert-butyl carbamate is designed to cleave under acidic conditions.[1]
-
Mechanism: Protonation of the carbonyl oxygen leads to the expulsion of the tert-butyl cation (as isobutene) and decarboxylation.
-
Risk Factor: Using aged Chloroform (CDCl₃) for NMR. Chloroform naturally decomposes to HCl over time.
-
Prevention: Always filter CDCl₃ through basic alumina or use DMSO-d₆/CD₃OD for analysis.
Nucleophilic Aromatic Substitution ( )
The 4-nitrophenoxy group is an electron-deficient aryl ether. The nitro group pulls electron density, making the ring susceptible to attack.
-
Risk Factor: Heating with strong nucleophiles (e.g., thiols, primary amines) in basic solvents can displace the nitrophenoxide leaving group, severing the ether linkage.
Nitro Group Reduction
-
Risk Factor: Exposure to reducing agents (e.g., Sodium Borohydride, Hydrogen gas, or active metals like Zinc/Iron) will reduce the
group to an amine ( ). This changes the compound's polarity and reactivity entirely.
Visualizing the Degradation Pathways
Figure 1: Primary degradation pathways. The Boc group is acid-labile (Red), the Ether linkage is susceptible to nucleophilic attack (Yellow), and the Nitro group is prone to reduction (Green).
Part 3: Troubleshooting & Protocols
Scenario A: "I can't get the compound to dissolve completely."
The lipophilic Boc group and the aryl ring make this compound hydrophobic.
-
Soluble in: DCM, Ethyl Acetate, DMSO, Methanol.
-
Insoluble in: Water, Hexanes (partial), Diethyl Ether (partial).
-
Fix: Dissolve in a minimal amount of DMSO or DMF first, then dilute into your aqueous buffer if performing biological assays. Keep organic co-solvent >5%.
Scenario B: "My yield is low after deprotection."
If you are intentionally removing the Boc group but getting low yields:
-
Issue: The resulting amine might be reacting with the nitrophenyl ring (self-polymerization via
) if the concentration is too high or base is added too quickly. -
Protocol Fix: Use 4M HCl in Dioxane at 0°C. Avoid TFA if possible to prevent trifluoroacetate salt complications. Evaporate solvent immediately after reaction completion; do not let the free amine sit in solution.
Standardized QC Protocol (Purity Check)
Objective: Verify integrity of the Boc group and Nitro moiety.
-
Sample Prep: Dissolve 5 mg in 0.7 mL DMSO-d₆ (Avoid CDCl₃ to prevent acid hydrolysis).
-
NMR Setup:
-
Set temperature to 300K (27°C) .
-
Note: Expect broad peaks for the tert-butyl singlet (~1.4 ppm) and pyrrolidine ring protons due to rotamers.
-
-
Key Signals to Verify:
-
Aryl Protons: Two doublets (AA'BB' system) around 7.0–8.3 ppm. Integration should be 2:2.
-
Boc Group: Strong singlet at ~1.45 ppm (Integration: 9H).
-
Chiral Proton (H-3): Multiplet at ~5.0–5.2 ppm (Integration: 1H).
-
-
Failure Criteria:
-
Loss of Boc singlet (Acid degradation).
-
Shift of Aryl protons upfield (Reduction of Nitro to Amine).
-
Appearance of broad singlet at ~10 ppm (Phenolic OH from ether cleavage).
-
References
-
Sigma-Aldrich. (S)-Tert-Butyl 3-(4-Nitrophenoxy)pyrrolidine-1-carboxylate Product Sheet.Link
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[2] (Boc Stability and Cleavage Mechanisms).[2][3] Link
-
National Center for Biotechnology Information. PubChem Compound Summary for Tert-butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate.Link
-
Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. (Nucleophilic Aromatic Substitution Mechanisms).[2] Link
-
ChemScene. Safety Data Sheet (SDS) for Tert-butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate.Link
Sources
Validation & Comparative
Optimizing LC-MS Quantification of Labile Scaffolds: Tert-butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate
Executive Summary & Analytical Challenge
The Molecule: Tert-butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate (MW: 308.33 Da) represents a classic "trojan horse" in medicinal chemistry analysis. It combines a robust nitrophenoxy pharmacophore with a chemically labile tert-butyloxycarbonyl (Boc) protecting group.
The Problem: Standard LC-MS protocols (e.g., 0.1% Formic Acid on C18) often fail to quantify this molecule accurately. The Boc group is acid-sensitive and thermally unstable in the electrospray ionization (ESI) source. Under standard conditions, the protonated parent ion
The Solution: This guide compares the Standard Acidic Method against an Optimized Buffered Method , demonstrating how mobile phase pH and stationary phase selection (Phenyl-Hexyl) drive sensitivity and integral stability.
Mechanistic Insight: Why "Standard" Methods Fail
To troubleshoot the analysis, one must understand the fragmentation mechanism. The loss of the tert-butyl group is not random; it is driven by acid-catalyzed elimination and thermal McLafferty-type rearrangements in the ESI source.
Figure 1: Fragmentation Pathway of Boc-Pyrrolidine Derivatives
The following diagram illustrates the competing pathways between stable ionization and fragmentation.
Caption: Acidic conditions promote the loss of isobutene (m/z 253), while buffered conditions stabilize the molecule via ammoniated adducts.
Comparative Methodology
We evaluated two distinct LC-MS workflows. The data below highlights the shift from "fragment-heavy" spectra to "parent-dominant" spectra.
Method A: The "Generic" Approach (Not Recommended)
-
Stationary Phase: C18 (Generic)
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (pH ~2.7) .
-
Ionization: ESI Positive.
-
Outcome: The acidic environment protonates the carbamate oxygen, lowering the activation energy for the elimination of the tert-butyl cation.
Method B: The "Optimized" Approach (Recommended)
-
Stationary Phase: Phenyl-Hexyl (Leverages
- interactions with the nitrophenoxy group). -
Mobile Phase: Water/Methanol with 10mM Ammonium Acetate (pH ~6.5) .
-
Ionization: ESI Positive (Soft Ionization).
-
Outcome: The neutral pH prevents acid-catalyzed hydrolysis. Ammonium ions form stable
adducts, which are less prone to thermal degradation than the protonated species.
Comparative Data Table
| Metric | Method A (Acidic/C18) | Method B (Buffered/Phenyl) | Impact |
| Dominant Species | Fragment ( | Adduct ( | Method B preserves molecular integrity. |
| Parent Ion Stability | < 15% Relative Abundance | > 90% Relative Abundance | Method B allows direct quantification. |
| Signal-to-Noise (S/N) | 45:1 | 210:1 | 4.6x Sensitivity Gain with Method B. |
| Retention Mechanism | Hydrophobic (LogP driven) | Phenyl columns separate nitro-isomers better. | |
| Linearity ( | 0.982 (Non-linear at low conc.) | 0.999 | Method B is robust for quantitation. |
Detailed Experimental Protocol (Method B)
This protocol is designed to be self-validating. If the ratio of
Step 1: Sample Preparation
-
Dissolve 1 mg of Tert-butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate in Methanol (do not use DMSO if possible, to avoid source fouling).
-
Dilute to 1 µg/mL in 50:50 Methanol:Water (10mM Ammonium Acetate). Crucial: The diluent must match the starting mobile phase pH to prevent on-column degradation.
Step 2: LC Parameters
-
Column: Waters XBridge Phenyl-Hexyl (2.1 x 50 mm, 2.5 µm) or equivalent.
-
Flow Rate: 0.4 mL/min.
-
Temperature: 35°C (Keep <40°C to minimize thermal degradation).
-
Gradient:
-
0.0 min: 5% B
-
4.0 min: 95% B
-
5.0 min: 95% B
-
5.1 min: 5% B
-
Mobile Phase A: 10mM Ammonium Acetate in Water.
-
Mobile Phase B: Methanol (Methanol is preferred over ACN for Phenyl columns to enhance
- selectivity).[1]
-
Step 3: MS Source Parameters (ESI Positive)
-
Capillary Voltage: 2.5 kV (Lower voltage reduces discharge).
-
Cone Voltage: 20 V (Keep low to prevent Collision Induced Dissociation in-source).
-
Desolvation Temp: 350°C (Optimized: High enough to dry, low enough to save the Boc group).
-
Target Ions:
-
Quantifier:
326.2 (Most stable). -
Qualifier 1:
309.2 (Monitor for ratio consistency). -
Qualifier 2:
253.1 (Fragment monitor).
-
Decision Tree for Method Development
Use this logic flow to troubleshoot if you encounter sensitivity issues with similar carbamate scaffolds.
Caption: Workflow for selecting the optimal ionization state for labile carbamates.
References
- Korfmacher, W. A. (2005). Principles and Applications of LC-MS in New Drug Discovery. Wiley-Interscience. (Foundational text on labile group analysis in drug discovery).
-
Cech, N. B., & Enke, C. G. (2001). Practical implications of some recent studies in electrospray ionization fundamentals. Mass Spectrometry Reviews, 20(6), 362-387. Link (Mechanisms of ESI ionization and adduct formation).
- Holčapek, M., et al. (2010). Effects of mobile phase additives on sensitivity in the analysis of pharmaceutical compounds by LC-ESI-MS. Journal of Chromatography A, 1217(24), 3908-3918. (Comparison of Formic Acid vs.
-
Waters Corporation. (2024). Selectivity of Phenyl-Hexyl Columns for Aromatic Compounds. Waters Application Notes. Link (Specifics on pi-pi interactions for nitro-aromatics).
-
Sahil, et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.[2] Natural Product Reports, 32, 281-300. Link (Detailed mechanisms of Boc fragmentation).
Sources
Beyond the Tether: A Comparative Guide to PROTAC Linker Efficacy
Executive Summary
In the early days of Proteolysis Targeting Chimeras (PROTACs), the linker was often viewed as a passive connector—a simple tether to bridge the E3 ligase ligand and the protein of interest (POI) ligand. That view is obsolete. Current data confirms that the linker is a thermodynamic determinant of degradation efficiency. It dictates solubility, cell permeability, and the crucial "cooperativity" (
This guide moves beyond generic advice to objectively compare the three dominant linker classes: PEG (Polyethylene Glycol) , Alkyl Chains , and Rigid/Cyclic Linkers . We analyze their impact on physicochemical properties and degradation potency (
Part 1: The Physics of Linker Efficacy
To select the right linker, one must understand the thermodynamic penalty of binding.
-
Entropic Penalty: A flexible linker (like a long PEG chain) has high conformational freedom.[1] Locking it into a specific ternary complex conformation requires a massive reduction in entropy (
), which penalizes the free energy of binding ( ). -
Cooperativity (
): An ideal linker length/composition induces positive protein-protein interactions (PPIs) between the E3 ligase and the POI. This "cooperativity" stabilizes the complex beyond the sum of the individual binding affinities. -
The Hook Effect: Excessive linker length or concentration leads to binary binding (PROTAC-POI or PROTAC-E3) rather than ternary complex formation, abolishing degradation.
Visualization: The Ternary Complex Equilibrium
The following diagram illustrates the kinetic competition between productive ternary complex formation and the non-productive "Hook Effect."
Figure 1: The kinetic pathway of PROTAC action. The linker determines the stability of the central 'Ternary Complex' node. If the linker is suboptimal, the equilibrium shifts left toward binary complexes.
Part 2: Comparative Analysis of Linker Classes
PEG Linkers (The Hydrophilic Standard)
-
Composition: Repeating ethylene glycol units (–CH₂CH₂O–).
-
Mechanism: High flexibility allows the PROTAC to "search" for the binding pocket. The oxygen atoms increase water solubility.
-
Pros: Excellent aqueous solubility; easy to synthesize; reduced risk of non-specific hydrophobic binding.
-
Cons: High entropic penalty upon binding (too "floppy"); poor membrane permeability (low LogP); oxidative liability (ether cleavage).
Alkyl Linkers (The Permeability Specialist)
-
Composition: Linear hydrocarbon chains (–CH₂–)n.
-
Mechanism: Hydrophobic nature mimics lipids, facilitating passive diffusion through cell membranes.
-
Pros: Superior membrane permeability (PAMPA/Caco-2 data); metabolically stable against hydrolysis.
-
Cons: Poor aqueous solubility (requires formulation optimization); can induce non-specific hydrophobic aggregation.
Rigid/Cyclic Linkers (The Precision Drivers)
-
Composition: Piperazines, Piperidines, Phenyl rings, Triazoles (Click chemistry).
-
Mechanism: Pre-organizes the PROTAC into a "bioactive" conformation, reducing the entropic cost of binding.
-
Pros: High cooperativity (stabilizes ternary complex); improved isoform selectivity; high metabolic stability.
-
Cons: Complex synthesis; requires precise structural modeling (SBDD) to avoid steric clashes.
Comparative Performance Matrix
| Feature | PEG Linkers | Alkyl Linkers | Rigid/Cyclic Linkers |
| Solubility | High (Hydrophilic) | Low (Lipophilic) | Moderate |
| Permeability | Low | High | Moderate to High |
| Entropic Penalty | High (Very Flexible) | Moderate | Low (Pre-organized) |
| Ternary Stability | Low to Moderate | Moderate | High (Best Cooperativity) |
| Metabolic Stability | Low (Oxidative cleavage) | High | High |
| Synthesis | Easy (Linear) | Easy (Linear) | Difficult (Requires Design) |
Part 3: Supporting Data & Case Studies
Case Study A: Linker Length & Composition (Cyrus et al.)
In a seminal study on Estrogen Receptor (ER) degraders, Cyrus et al. demonstrated that linker length is not linear in efficacy—it follows a "Goldilocks" principle.
-
Target: Estrogen Receptor (ER)[2]
-
Ligands: Estradiol (POI) + HIF-1α peptide (E3: VHL)[3]
-
Result:
-
Compound 13 (16-atom linker): Maximal degradation (
in low nM). -
Compound 12 (12-atom linker): Significantly lower efficacy.
-
Case Study B: Permeability vs. Solubility (Zorba et al. / VHL Studies)
Research comparing VHL-based PROTACs revealed a critical trade-off. While PEG linkers solved solubility issues, they often failed in cellular assays due to poor entry.
-
Observation: Alkyl linkers allowed the PROTAC to fold into a "U-shape" in non-polar environments (shielding polar groups), drastically improving passive permeability compared to linear, extended PEG chains.
Part 4: Experimental Protocols (Self-Validating Systems)
To objectively compare linkers in your own lab, you must assay Ternary Complex Stability , not just degradation. Degradation is the outcome; Ternary Complex formation is the cause.
Protocol: TR-FRET Ternary Complex Assay
Objective: Determine the cooperativity (
Materials:
-
Donor Fluorophore: Terbium-labeled Anti-GST (binds GST-POI).
-
Acceptor Fluorophore: D2-labeled Anti-His (binds His-E3 Ligase).
-
Reagents: Recombinant POI and E3 Ligase.
Workflow:
-
Titration: Prepare a serial dilution of the PROTAC (0.1 nM to 100 µM).
-
Incubation: Mix PROTAC with fixed concentrations of POI and E3 (e.g., 10 nM each) in 384-well plates.
-
Detection: Add Tb-Donor and D2-Acceptor antibodies. Incubate 60 min.
-
Read: Measure TR-FRET signal (Ratio 665nm/620nm).
Data Interpretation (The Bell Curve):
-
Plot FRET signal vs. log[PROTAC].
-
Result: You will see a bell-shaped curve.
-
Comparison: A linker with higher cooperativity will show a higher amplitude (FRET max) and often a left-shifted peak compared to a non-cooperative linker.
Visualization: Linker Optimization Workflow
Figure 2: The iterative cycle of linker optimization. Note that biophysical validation (cooperativity) precedes cellular testing to rule out permeability issues early.
Part 5: Strategic Selection Guide
Do not guess. Use this logic gate to select your starting linker strategy.
-
Start with PEG (n=3 to 5):
-
Why: It is the "middle ground." It minimizes synthesis risk and solubility issues. If it works, you are done.
-
-
If Potency is Good but Permeability is Poor:
-
If Potency is Low (Weak Binary Affinity):
-
Switch to:Rigid/Cyclic Linker .
-
Rationale: You likely have negative cooperativity. You need a rigid linker to force a specific protein-protein interface that stabilizes the complex.
-
-
If Metabolic Stability is Low:
-
Switch to:Triazole (Click) or Piperazine .
-
Rationale: Replace labile ether/ester bonds with stable cyclic motifs.
-
References
-
Troup, R. I., et al. (2020).[] "Current strategies for the design of PROTAC linkers: a critical review." Exploratory Targeted Antitumor Therapy. [Link]
-
Cyrus, K., et al. (2011). "Impact of linker length on the activity of PROTACs." Molecular BioSystems. [Link]
-
Zorba, A., et al. (2018). "Delineating the role of cooperativity in the design of potent PROTACs for BTK." Proceedings of the National Academy of Sciences. [Link]
-
Klein, V. G., et al. (2020). "Understanding and improving the membrane permeability of PROTACs." Journal of Medicinal Chemistry. [Link]
-
Li, F., et al. (2021).[9] "Rigid Linkers in PROTACs: A Review." Future Medicinal Chemistry. [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. researchgate.net [researchgate.net]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. chemrxiv.org [chemrxiv.org]
- 7. precisepeg.com [precisepeg.com]
- 9. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
Biological Evaluation of PROTACs: The Pyrrolidine Linker Advantage
Executive Summary
The "linkerology" of Proteolysis Targeting Chimeras (PROTACs) has evolved from viewing linkers as passive spacers to recognizing them as critical determinants of pharmacological performance.[1][2] While Polyethylene Glycol (PEG) and alkyl chains remain the industry standard for initial screening, they often suffer from poor permeability and high entropic penalties during ternary complex formation.
This guide evaluates Pyrrolidine-based linkers —a class of rigid, nitrogen-containing heterocycles. Unlike flexible linear chains, pyrrolidine linkers offer conformational restriction, reduced topological polar surface area (TPSA), and the ability to introduce stereochemical control. This document details the biological evaluation workflow required to validate these rigid linkers against standard alternatives.
Part 1: The Case for Pyrrolidine (Rigidity vs. Flexibility)
The Entropic Advantage
The fundamental flaw of flexible linkers (PEG) is the "entropic penalty." To form a stable Ternary Complex (Target:PROTAC:E3), a flexible linker must collapse from a high-freedom ensemble into a single productive conformation. This energetic cost reduces binding affinity.
Pyrrolidine linkers are pre-organized. Their cyclic structure restricts the number of available conformers, minimizing the entropy loss upon binding. This often results in higher cooperativity (
Comparative Performance Metrics
The following table contrasts pyrrolidine linkers with standard PEG alternatives based on key physicochemical and biological parameters.
| Feature | PEG Linkers (Standard) | Pyrrolidine Linkers (Rigid) | Impact on Drug Development |
| Conformational Entropy | High (Flexible) | Low (Rigid/Pre-organized) | Rigid linkers often show higher ternary complex stability ( |
| Permeability | Low to Moderate (High TPSA) | Improved (Lower TPSA) | Cyclic amines "hide" polar surface area, improving passive diffusion. |
| Metabolic Stability | Vulnerable to oxidative cleavage | High (Stable ring system) | Pyrrolidines resist rapid metabolic clearance better than linear ethers. |
| Stereochemistry | Achiral | Chiral centers available | Allows fine-tuning of the exit vector angle to maximize E3-Target surface complementarity. |
| Solubility | High (Hydrophilic) | Moderate | May require salt formation or specific substitutions to match PEG solubility. |
Part 2: Biological Evaluation Workflow
To validate a pyrrolidine-linked PROTAC, you must prove it outperforms a flexible analog in three domains: Biophysical Binding , Cellular Degradation , and Permeability .
Workflow Visualization
The following diagram outlines the logical flow of evaluation, moving from cell-free biophysics to functional cellular assays.
Caption: Step-wise evaluation pipeline prioritizing biophysical validation of the ternary complex before expensive cellular assays.
Part 3: Detailed Experimental Protocols
Ternary Complex Stability (TR-FRET)
Objective: Determine if the pyrrolidine linker promotes positive cooperativity between the E3 ligase (e.g., Cereblon/VHL) and the Protein of Interest (POI). Why TR-FRET? Unlike SPR, TR-FRET is a proximity assay that works in solution, minimizing surface artifacts.
Protocol:
-
Reagents:
-
Biotinylated POI.
-
His-tagged E3 Ligase (e.g., CRBN-DDB1).[3]
-
Fluorophores: Tb-labeled Anti-His (Donor) and Streptavidin-d2/XL665 (Acceptor).
-
-
Setup: Prepare a matrix in 384-well low-volume plates.
-
Fixed concentration of POI and E3 (typically 10–50 nM, determined by individual
). -
Serial dilution of the PROTAC (from 10
M down to 0.1 nM).
-
-
Incubation: Incubate for 60 minutes at room temperature in assay buffer (PBS + 0.05% Tween-20 + 0.1% BSA).
-
Read: Measure Time-Resolved Fluorescence (Excitation: 337 nm; Emission: 665 nm/620 nm).
-
Analysis (The Hook Effect):
-
Plot the FRET ratio (665/620) against log[PROTAC].
-
Expert Insight: You must observe a bell-shaped curve (Hook Effect). The rising phase indicates ternary complex formation. The falling phase indicates the formation of binary complexes (PROTAC-POI and PROTAC-E3) competing with the ternary complex at high concentrations.
-
Metric: Calculate
(concentration at half-maximal assembly) and (peak amplitude). A higher for the pyrrolidine linker vs. PEG indicates a more populated, stable ternary complex.
-
Cellular Degradation (HiBiT Lytic Assay)
Objective: Quantify degradation potency (
Protocol:
-
Cell Engineering: CRISPR-Cas9 knock-in of the HiBiT tag to the N- or C-terminus of the POI.
-
Treatment: Seed cells (e.g., HEK293 or cancer lines) in 96-well plates. Treat with PROTAC (Pyrrolidine vs. PEG analogs) for 6–24 hours.
-
Lysis/Detection: Add LgBiT-containing lytic buffer. LgBiT spontaneously binds HiBiT to form functional NanoLuc luciferase.
-
Normalization:
-
Critical Step: Do not rely solely on DMSO controls. Use a "dead" PROTAC (non-binding diastereomer) as a negative control to rule out off-target toxicity affecting global protein synthesis.
-
-
Data Fitting: Fit to a 4-parameter inhibition curve.
-
Success Criteria: Pyrrolidine linkers should exhibit a lower
(potency) and potentially a deeper due to improved stability.
-
Part 4: Mechanism of Action Visualization
Understanding the "Hook Effect" is critical when interpreting data from rigid linkers. If a pyrrolidine linker is too rigid, it may prevent the formation of the ternary complex entirely, resulting in a flat line. If it is optimal, it will shift the equilibrium.
Caption: Equilibrium dynamics showing how PROTAC concentration drives binary vs. ternary complex formation.
References
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy.
-
Testa, A., et al. (2020). Design of rigid linkers for PROTACs: The case of pyrrolidine and piperazine. Journal of Medicinal Chemistry. (Note: Generalized citation for rigid linker design principles found in JMC).
-
Bembnowicz, P., et al. (2022). Mechanistic and Structural Features of PROTAC Ternary Complexes. University of Dundee.
-
Pike, A., et al. (2020). Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective. Drug Discovery Today.
-
Roy, M. J., et al. (2019). SPR-measured dissociation kinetics of PROTAC ternary complexes influence target degradation efficiency. ACS Chemical Biology.
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 3. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Distinction of (R) and (S) Enantiomers: A Comparative Technical Guide
Executive Summary: The Stereochemical Mandate
In drug development, the distinction between (R) and (S) enantiomers is not merely an analytical challenge—it is a regulatory imperative. Since the FDA’s 1992 Policy Statement for the Development of New Stereoisomeric Drugs, developers must rigorously characterize the stereoisomeric composition of their compounds.[1]
The fundamental challenge lies in the physics of enantiomers: in an achiral environment, (R) and (S) isomers possess identical scalar physical properties—boiling points, melting points, and standard spectroscopic signatures (FTIR, 1H-NMR). They become distinguishable only when interacting with a chiral probe (polarized light, chiral solvents, or chiral derivatizing agents).
This guide objectively compares the three primary spectroscopic methodologies for distinguishing enantiomers: Vibrational Circular Dichroism (VCD) , Chiral NMR (using CSAs/CDAs) , and Polarimetry , providing experimental workflows to validate absolute configuration (AC) and enantiomeric excess (ee).
The "Null" Hypothesis: Why Standard Spectroscopy Fails
Before deploying advanced techniques, it is critical to understand the baseline. In a standard 1H-NMR (e.g., 400 MHz in CDCl₃) or FTIR experiment, (R)-ibuprofen and (S)-ibuprofen yield superimposable spectra .
-
Standard NMR: Nuclei in enantiomers are enantiotopic (magnetically equivalent) in achiral solvents.
-
Standard FTIR: Bond vibration frequencies are identical because bond strengths and reduced masses are identical.
Scientific Implication: To distinguish them, we must break the symmetry of the measurement environment.
Method A: Vibrational Circular Dichroism (VCD)
Status: The Modern Gold Standard for Absolute Configuration (Solution Phase)
VCD measures the differential absorption of left and right circularly polarized infrared light (
Mechanism
Chiral molecules exhibit optical activity in their vibrational transitions. While the IR spectrum shows what bonds are vibrating, the VCD spectrum reveals the chirality of those vibrations. The (R) enantiomer yields a VCD spectrum that is the exact mirror image (opposite sign) of the (S) enantiomer.
Experimental Protocol: VCD-Based Configuration Assignment
Prerequisites:
-
FT-IR/VCD Spectrometer (e.g., BioTools ChiralIR or Jasco FVS-6000).
-
Computational Software (Gaussian or similar) for DFT calculations.
Step-by-Step Workflow:
-
Sample Preparation:
-
Dissolve 5–10 mg of the pure enantiomer in 150 µL of deuterated solvent (CDCl₃ or CD₂Cl₂ are preferred for IR transparency).
-
Target concentration: ~50 mg/mL (High concentration is required due to weak VCD signals, typically
to absorbance units).
-
-
Data Acquisition:
-
Load sample into a BaF₂ or CaF₂ cell (path length 100 µm).
-
Acquire VCD and IR spectra simultaneously (Resolution: 4 cm⁻¹, Scans: ~2000–4000 for S/N ratio).
-
Baseline Correction: Subtract the solvent blank or the racemate spectrum to remove cell artifacts.
-
-
Computational Simulation (The Validator):
-
Perform a conformational search of the (R)-enantiomer.
-
Optimize geometry and calculate vibrational rotational strengths using Density Functional Theory (DFT), typically at the B3LYP/6-31G(d) level.
-
-
Assignment:
-
Overlay the experimental VCD spectrum with the calculated (R)-spectrum.
-
Match: If the signs of the major bands align, the sample is (R).
-
Mirror: If the experimental bands are opposite in sign to the calculation, the sample is (S).
-
Visualization: VCD Workflow
Figure 1: The dual-pathway workflow for assigning absolute configuration via VCD, combining experimental data with ab initio calculations.
Method B: NMR with Chiral Auxiliaries
Status: The Practical Workhorse for Purity (Enantiomeric Excess)
Since standard NMR cannot distinguish enantiomers, we must create a diastereomeric environment. This is achieved using Chiral Solvating Agents (CSAs) or Chiral Derivatizing Agents (CDAs).[4]
Mechanism[4]
-
CSAs (Non-Covalent): A chiral host (e.g., Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate], Eu(hfc)₃) binds transiently to the enantiomers. The resulting diastereomeric complexes have different chemical shifts (
). -
CDAs (Covalent): The sample reacts with a pure chiral reagent (e.g., Mosher's Acid) to form stable diastereomers.
Experimental Protocol: Mosher's Method (CDA)
This method is preferred for alcohols and amines to determine absolute configuration and purity.
-
Derivatization:
-
React the unknown alcohol/amine with (R)-(-)-MTPA-Cl (Mosher's acid chloride) in pyridine.
-
In a separate vial, react a second aliquot with (S)-(+)-MTPA-Cl.
-
-
NMR Acquisition:
-
Acquire 1H-NMR or 19F-NMR spectra of both ester derivatives.
-
-
Analysis (
):-
The protons near the chiral center will shift differently in the (R)-MTPA vs. (S)-MTPA derivatives due to the magnetic anisotropy of the phenyl group in the Mosher reagent.
-
Calculate
. The sign and magnitude of these differences allow for the deduction of the spatial arrangement of substituents.
-
Method C: Polarimetry (Optical Rotation)
Status: Legacy / QC Release Testing
Polarimetry measures the specific rotation
-
Use Case: Quick batch-to-batch consistency checks.
-
Limitation: Highly sensitive to solvent, temperature, and concentration.
Comparative Data Analysis
The following table summarizes the performance metrics of the three methodologies for a drug development workflow.
| Feature | Vibrational Circular Dichroism (VCD) | Chiral NMR (CSA/CDA) | Polarimetry (OR) |
| Primary Output | Absolute Configuration (AC) | Enantiomeric Excess (ee) & AC | Specific Rotation Value |
| Sample State | Solution (Oil or Solid) | Solution | Solution |
| Reference Standard? | Not Required (Uses DFT) | Required (or known reaction model) | Required for AC assignment |
| Sample Amount | 5–10 mg (Recoverable) | 1–5 mg (Destructive if CDA) | 10–20 mg (Recoverable) |
| Confidence Level | High (Self-validating via DFT) | Medium-High | Low (Ambiguous) |
| Time to Result | 4–8 Hours (Exp + Calc) | 1–2 Hours | 15 Minutes |
Decision Matrix for Method Selection
Figure 2: Strategic decision tree for selecting the appropriate stereochemical characterization technique.
References
-
FDA. (1992).[5][6][7] FDA's Policy Statement for the Development of New Stereoisomeric Drugs. United States Food and Drug Administration.[1][5][6][8] [Link]
- Nafie, L. A. (2012). Vibrational Optical Activity: Principles and Applications. John Wiley & Sons. (Seminal text on VCD theory).
-
Stephens, P. J., et al. (2010). Determination of Absolute Configuration Using Vibrational Circular Dichroism Spectroscopy. Chemical Reviews. [Link]
-
Seco, J. M., Quinoa, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews. [Link]
-
BioTools. (n.d.). Principles of VCD and Absolute Configuration. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. biotools.us [biotools.us]
- 3. benchchem.com [benchchem.com]
- 4. arpi.unipi.it [arpi.unipi.it]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FDA's policy statement for the development of new stereoisomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
The Permeability Paradox: Navigating In Vitro Assessment for PROTACs
Topic: In vitro assessment of cell permeability for derived PROTACs Content Type: Publish Comparison Guide
Executive Summary: Beyond the Rule of 5
Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in drug discovery, yet they consistently violate Lipinski’s Rule of 5 (bRo5). With molecular weights often exceeding 800 Da and high topological polar surface areas (TPSA > 200 Ų), these heterobifunctional molecules face a "permeability paradox": they must be large enough to bridge two proteins but permeable enough to reach the cytosol.
Traditional small-molecule assays often generate false negatives for PROTACs. This guide objectively compares the industry-standard Caco-2 and PAMPA assays against the emerging functional standards, Chloroalkane Penetration Assay (CAPA) and NanoBRET™ Target Engagement , providing a technical roadmap for accurately assessing PROTAC cellular entry.
Comparative Analysis of Assessment Methodologies
The following table summarizes the operational and scientific trade-offs between the four primary assessment platforms.
| Feature | PAMPA (Lipid-Modified) | Caco-2 (Optimized) | CAPA (HaloTag) | NanoBRET™ TE |
| Primary Output | Passive Diffusion ( | Apparent Permeability ( | Cytosolic Penetration ( | Intracellular Affinity ( |
| Throughput | High (96/384-well) | Medium (21-day culture) | High (Flow Cytometry) | High (Plate Reader) |
| PROTAC Relevance | Low to Medium . Often underestimates permeability due to lack of transporters. | High . The gold standard for absorption, but requires BSA to prevent non-specific binding. | Very High . Directly measures cytosolic entry, independent of efflux saturation. | High . Confirms functional permeability (target binding). |
| Key Limitation | No active transport; lipid composition may not mimic PROTAC interaction. | P-gp efflux often masks passive entry; low recovery without optimization. | Requires chemical tagging (chloroalkane) of the PROTAC.[1] | Indirect measure; requires specific tracer and fusion protein. |
| Cost | $ |
Deep Dive: Methodological Nuances & Protocols
A. The "Gold Standard" Reimagined: Optimized Caco-2
Standard Caco-2 protocols often fail for PROTACs due to two factors: P-glycoprotein (P-gp) efflux and non-specific binding to plastic/membranes, leading to low mass balance recovery (<50%).
Critical Modification: The BSA Sink
To accurately measure
Protocol: Optimized Caco-2 for PROTACs
-
Cell Culture: Seed Caco-2 cells (passage 40–60) on polycarbonate Transwell® inserts (0.4 µm pore). Culture for 21 days until TEER > 300
. -
Preparation: Wash monolayers with HBSS (pH 7.4).
-
Dosing:
-
Apical (A): 10 µM PROTAC in HBSS.
-
Basolateral (B): HBSS + 4% BSA (w/v) .
-
Note: The BSA is critical for solubilizing the hydrophobic PROTAC as it exits the membrane.
-
-
Incubation: 2 hours at 37°C.
-
Analysis: Quantify via LC-MS/MS. Calculate
and Efflux Ratio (ER = ).-
Validation: If ER > 2, co-incubate with P-gp inhibitor (e.g., Zosuquidar) to confirm active efflux.
-
B. The Functional Solution: Chloroalkane Penetration Assay (CAPA)
For compounds with low passive permeability (
Mechanism:
-
Pulse: Cells expressing HaloTag-GFP (cytosolic) are treated with a chloroalkane-tagged PROTAC (ct-PROTAC). The PROTAC covalently binds the HaloTag.
-
Chase: A fluorescent chloroalkane-dye (e.g., TMR ligand) is added. It binds any unoccupied HaloTag.
-
Readout: Flow cytometry. High PROTAC permeability = Low TMR fluorescence (inverse relationship).
Protocol: CAPA Workflow
-
Transfection: Transfect HeLa or HEK293 cells with HaloTag-GFP plasmid.
-
Seeding: 24 hours post-transfection, seed cells in 96-well plates.
-
Pulse (PROTAC): Treat cells with serial dilutions of ct-PROTAC for 4 hours.
-
Wash: Remove media; wash 3x with PBS to remove extracellular PROTAC.
-
Chase (Dye): Add 5 µM HaloTag-TMR ligand for 15 minutes.
-
Analysis: Wash and measure Mean Fluorescence Intensity (MFI) via flow cytometry.
-
Calculation: Plot MFI vs. [PROTAC] to determine
(concentration to block 50% of HaloTag).
Visualizing the Assessment Strategy
The following diagram illustrates the decision matrix for selecting the appropriate assay based on the stage of development and the specific question being asked.
Figure 1: Strategic workflow for PROTAC permeability assessment. Tier 1 filters gross permeability; Tier 2 elucidates mechanism and functional entry.
Mechanistic Insight: Why Caco-2 and CAPA Differ
It is crucial to understand that
Figure 2: Mechanistic difference between Transwell (flux across monolayer) and CAPA (accumulation/trapping).
Case Study Data: ARV-110
The following data (derived from literature sources [1, 2]) illustrates the discrepancy between assays for a known clinical candidate, ARV-110.
| Assay | Parameter | Value | Interpretation |
| PAMPA | < 0.1 x | False Negative. Predicts no absorption. | |
| Caco-2 (Standard) | 0.2 x | Low Permeability. High efflux ratio (ER > 15). | |
| Caco-2 (+ Inhibitor) | 2.5 x | Moderate Permeability. Confirms P-gp efflux liability. | |
| NanoBRET | ~10 nM | High Functional Entry. Confirms intracellular target engagement. |
References
-
Pike, A., et al. (2020). Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective. Drug Discovery Today. Link
-
Foley, C. A., et al. (2020). Assessing the Cell Permeability of Bivalent Chemical Degraders Using the Chloroalkane Penetration Assay. ACS Chemical Biology. Link
-
Riching, K. M., et al. (2018). Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. ACS Chemical Biology. Link
-
Cantrill, C., et al. (2020). Fundamental Aspects of DMPK Optimization of Targeted Protein Degraders. Journal of Medicinal Chemistry. Link
-
Atilaw, Y., et al. (2021). Solution Conformations of an Orally Bioavailable PROTAC and its Permeability. Journal of Medicinal Chemistry. Link
Sources
Comparative Guide: Synthetic Architectures for 3-Aryloxypyrrolidines
Executive Summary: The Pharmacophore & The Challenge
3-Aryloxypyrrolidines represent a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for next-generation Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) and histamine H3 antagonists. The structural rigidity of the pyrrolidine ring, combined with the electronic tunability of the aryloxy moiety, allows for precise modulation of binding affinity to monoamine transporters.
For the process chemist and drug discoverer, the synthetic challenge lies not just in bond formation, but in stereochemical integrity . The biological activity of these targets is often strictly governed by the absolute configuration at the C3 position. Consequently, the choice of synthetic route—whether via nucleophilic aromatic substitution (
Strategic Analysis of Synthetic Routes
Route A: The Mitsunobu Inversion
Best For: Enantiospecific synthesis from chiral pools; Electron-rich or neutral phenols.
The Mitsunobu reaction is the gold standard for synthesizing chiral 3-aryloxypyrrolidines when starting from commercially available enantiopure 3-hydroxypyrrolidines (e.g., (S)-N-Boc-3-hydroxypyrrolidine). Its defining feature is the Walden inversion at the secondary alcohol center, allowing researchers to predict product stereochemistry with high fidelity.
-
Mechanism: Activation of the alcohol by a phosphonium intermediate followed by
displacement by the phenol. -
Key Advantage: Stereochemical inversion allows access to specific enantiomers from a single chiral source.
-
Limitation: Poor atom economy due to the generation of stoichiometric triphenylphosphine oxide and hydrazide byproducts; difficult purification on large scales.
Route B: Nucleophilic Aromatic Substitution ( )
Best For: Electron-deficient aryl systems (e.g., fluorobenzonitriles, nitropyridines); Scalable process chemistry.
When the target aryl group bears electron-withdrawing groups (EWGs) at the ortho or para positions,
-
Mechanism: Addition-elimination via a Meisenheimer complex.
-
Key Advantage: High atom economy and scalability.
-
Limitation: Strictly limited to activated aryl fluorides or chlorides (bearing -CN, -NO2, -CF3).
Route C: Pd-Catalyzed C-O Cross-Coupling (Buchwald-Hartwig Type)
Best For: Unactivated aryl halides; Late-stage functionalization.
For aryl substrates lacking activating groups (e.g., simple phenyls, electron-rich aromatics), traditional
-
Mechanism: Oxidative addition, ligand exchange (formation of Pd-alkoxide), and reductive elimination.
-
Key Advantage: Universal scope regardless of aryl electronics.
-
Limitation: High cost of catalysts/ligands and sensitivity to air/moisture.
Comparative Performance Matrix
| Feature | Route A: Mitsunobu | Route B: | Route C: Pd-Catalysis |
| Stereochemistry | Inversion (High fidelity) | Retention (High fidelity) | Retention (Ligand dependent) |
| Substrate Scope | Electron-rich/Neutral Phenols | Electron-deficient Aryl Fluorides | Broad (Unactivated Halides) |
| Atom Economy | Low (High waste mass) | High | Moderate |
| Scalability | Low (Purification issues) | High (Preferred for GMP) | Moderate (Cost constraints) |
| Typical Yield | 60–85% | 75–95% | 50–80% |
| Cost Driver | Reagents (DEAD/DIAD, | Starting Material (Aryl Fluoride) | Catalyst (Pd source + Ligand) |
Detailed Mechanistic Visualizations
Figure 1: The Mitsunobu Inversion Pathway
This pathway illustrates the activation of the chiral alcohol and subsequent inversion by the phenol nucleophile.
Caption: Figure 1.[1][2] Mitsunobu mechanism showing the activation of the alcohol oxygen by triphenylphosphine/DIAD, followed by SN2 displacement by the phenol, resulting in stereochemical inversion.
Figure 2: The Addition-Elimination Pathway
This pathway illustrates the attack of the pyrrolidine alkoxide on an activated aryl fluoride.
Caption: Figure 2. S_NAr mechanism depicting the nucleophilic attack of the pyrrolidine alkoxide on the electron-deficient ring, forming a Meisenheimer complex, followed by fluoride elimination.
Experimental Protocols
Protocol A: Enantiospecific Mitsunobu Etherification
Objective: Synthesis of (R)-N-Boc-3-(4-methoxyphenoxy)pyrrolidine from (S)-N-Boc-3-hydroxypyrrolidine.
Reagents:
-
(S)-N-Boc-3-hydroxypyrrolidine (1.0 equiv)
-
4-Methoxyphenol (1.1 equiv)
-
Triphenylphosphine (
) (1.5 equiv)[3] -
Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)[3]
-
Solvent: Anhydrous THF (0.1 M concentration)
Workflow:
-
Preparation: Charge an oven-dried flask with
(1.5 eq), (S)-N-Boc-3-hydroxypyrrolidine (1.0 eq), and 4-methoxyphenol (1.1 eq). Purge with nitrogen. -
Solvation: Add anhydrous THF to dissolve the solids. Cool the solution to 0°C in an ice bath.
-
Addition: Add DIAD (1.5 eq) dropwise over 20 minutes via syringe pump or pressure-equalizing addition funnel. Critical: Maintain temperature <5°C to minimize side reactions.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC or LC-MS for the disappearance of the alcohol.
-
Workup: Concentrate the reaction mixture under reduced pressure.
-
Purification: The crude oil will contain significant solids (
). Triturate with cold diethyl ether/hexanes (1:1) to precipitate the bulk of the phosphine oxide. Filter. Purify the filtrate via flash column chromatography (SiO2, Hexanes/EtOAc gradient).
Validation Point: Expect inversion of configuration. If starting with (S)-alcohol, the product will be (R)-ether. Confirm via chiral HPLC or specific rotation.
Protocol B: Scalable for Activated Ethers
Objective: Synthesis of (S)-N-Boc-3-(4-cyanophenoxy)pyrrolidine.
Reagents:
-
(S)-N-Boc-3-hydroxypyrrolidine (1.0 equiv)
-
4-Fluorobenzonitrile (1.2 equiv)
-
Sodium Hydride (NaH, 60% dispersion in oil) (1.5 equiv)
-
Solvent: Anhydrous DMF or DMSO
Workflow:
-
Deprotonation: To a solution of (S)-N-Boc-3-hydroxypyrrolidine in anhydrous DMF at 0°C, carefully add NaH (1.5 eq) portion-wise. Caution: Hydrogen gas evolution. Stir for 30 minutes to ensure complete formation of the sodium alkoxide.
-
Coupling: Add 4-fluorobenzonitrile (1.2 eq) as a solution in minimal DMF.
-
Heating: Warm the reaction to room temperature. If the aryl fluoride is moderately deactivated, heat to 60–80°C.
-
Quench: Once complete (LC-MS), cool to 0°C and carefully quench with water.
-
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics copiously with water and brine (to remove DMF).
-
Isolation: Dry over
, concentrate, and recrystallize or purify via short-path silica plug.
Validation Point: This reaction proceeds with retention of configuration. The stereocenter is not part of the reaction coordinate; it is merely a spectator.
References
-
Mitsunobu Reaction Mechanism & Scope: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009.
-
SNAr in Medicinal Chemistry: Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates." Journal of Medicinal Chemistry, 2011.
-
Discovery of SNRI Pyrrolidines: Smith, A. B., et al. "Discovery of a Potent, Dual Serotonin and Norepinephrine Reuptake Inhibitor."[4] ACS Medicinal Chemistry Letters, 2014.
-
Palladium-Catalyzed Etherification: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide." Chemical Science, 2011. (Contextual reference for ligand systems used in C-O coupling).
Sources
Cross-reactivity profiling of compounds synthesized from this intermediate
Title: Comprehensive Cross-Reactivity Profiling Guide: Pyrazolo[1,5-a]pyrimidine Derivatives Subtitle: From ATP-Mimetic Scaffolds to Selective Kinase Probes
Executive Summary
This guide addresses the critical challenge of profiling compounds derived from the 3-aminopyrazolo[1,5-a]pyrimidine intermediate. While this "privileged scaffold" effectively mimics the adenine ring of ATP, enabling potent kinase inhibition, it inherently carries a high risk of promiscuity across the human kinome (500+ kinases).
This document moves beyond standard IC50 reporting. It establishes a rigorous, self-validating workflow to quantify selectivity, distinguish between biochemical binding and cellular occupancy, and identify off-target liabilities (e.g., CDK2/9 cross-reactivity in MAPK-targeted programs) using industry-standard metrics like the Selectivity Score (S-score) and Gini Coefficient .
Part 1: The Intermediate & The Selectivity Challenge
The Scaffold: 3-aminopyrazolo[1,5-a]pyrimidine. Mechanism: Type I ATP-competitive inhibition. The Risk: Because the scaffold binds to the highly conserved hinge region of the kinase ATP pocket, derivatives often exhibit "pan-kinase" activity unless specific R-groups are introduced to exploit the "gatekeeper" residue or the solvent-exposed front pocket.
Core Objective: Differentiate between Compound A (Early-stage, promiscuous) and Compound B (Optimized, selective) using a multi-tiered profiling strategy.
Part 2: Comparative Profiling Methodologies
To objectively assess performance, we compare three distinct profiling tiers.
| Feature | Biochemical Competition Binding (e.g., KINOMEscan) | Radiometric Activity Assays (e.g., HotSpot) | Cellular Target Engagement (NanoBRET) |
| Primary Readout | Binding Affinity ( | Enzymatic Inhibition ( | Intracellular Occupancy ( |
| Throughput | Ultra-High (468+ Kinases) | High (Selected Panels) | Medium (Target Specific) |
| ATP Context | ATP-Independent (Thermodynamic binding) | Low ATP (Often | Physiological ATP (mM levels) |
| False Positives | Low (Direct binding) | Medium (Interference possible) | Low (Ratiometric) |
| Key Advantage | The industry "Gold Standard" for broad selectivity mapping. | Measures functional consequence of binding. | Accounts for membrane permeability and intracellular ATP competition. |
Recommendation: Use Competition Binding for the primary broad sweep (Tier 1) and NanoBRET for validating critical off-targets in live cells (Tier 2).
Part 3: Experimental Protocols
Tier 1: Broad-Spectrum Competition Binding (The "Scan")
Objective: Determine the Selectivity Score (
Protocol Steps:
-
Library Preparation: Dissolve the pyrazolo-pyrimidine derivative in 100% DMSO to 10 mM. Dilute to 100X final screening concentration (typically 1 µM or 10 µM).
-
Kinase Tagging: Use T7 phage strains displaying specific kinase domains (DNA-tagged).
-
Competition Incubation:
-
Combine: Kinase-tagged phage + Immobilized Ligand (Bait) + Test Compound.
-
Mechanism:[1] If your compound binds the kinase, it prevents the phage from binding the magnetic bead "bait."
-
Control: 1% DMSO (Negative), Staurosporine (Positive/Promiscuous).
-
-
Elution & qPCR: Wash beads to remove unbound phage. Elute bound phage and quantify via qPCR.
-
Calculation:
-
Note: Lower POC = Stronger Binding.
-
Tier 2: Cellular Target Engagement (NanoBRET)
Objective: Confirm that the biochemical potency translates to live cells in the presence of 1-5 mM ATP.
Protocol Steps:
-
Transfection: Transfect HEK293 cells with a plasmid encoding the Kinase-NanoLuc® fusion protein. Incubate 24 hours.
-
Tracer Addition: Add a cell-permeable fluorescent tracer (broad-spectrum kinase inhibitor derivative) at a concentration near its
. -
Compound Treatment: Treat cells with the test compound (serial dilution) for 2 hours.
-
Mechanism: The test compound competes with the tracer for the ATP pocket.
-
-
BRET Measurement: Add NanoBRET™ substrate.[2] Measure donor emission (460 nm) and acceptor emission (618 nm).
-
Data Fit: Calculate the BRET ratio (
). Fit to a 4-parameter logistic equation to determine cellular affinity.
Part 4: Visualization & Logic
Workflow Diagram: From Synthesis to Selectivity
Caption: Integrated workflow for kinase inhibitor profiling. The process filters compounds from broad biochemical screening (Tier 1) to physiological validation (Tier 2).
Part 5: Data Analysis & Case Study
To validate the "trustworthiness" of your data, you must calculate the Selectivity Score (
Formula:
Hypothetical Case Study: Optimization of Intermediate A
| Metric | Compound A (Parent) | Compound B (Optimized) | Interpretation |
| Target | 12 nM | 8 nM | Potency Maintained. |
| Off-Target | 45 nM | >10,000 nM | Critical Success: Cell cycle liability removed. |
| 0.22 (Hits 103 kinases) | 0.04 (Hits 18 kinases) | Compound B is highly selective. | |
| NanoBRET Target Engagement | Full occupancy @ 100 nM | Full occupancy @ 100 nM | Both enter cells effectively. |
Expert Insight: A high
Part 6: References
-
Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.[3][4][5] Nature Biotechnology, 29(11), 1046–1051.[4] [Link]
-
Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.[3][6] Nature Biotechnology, 26(1), 127–132.[6] [Link]
-
Vasta, J. D., et al. (2018). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology, 25(2), 206–214. [Link]
-
Eurofins Discovery. KINOMEscan® Kinase Assay Protocol. [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling Tert-butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate
Topic: Audience: Researchers, scientists, and drug development professionals.
Hazard Identification & Risk Assessment Strategy
The "Unknown" Protocol: As a research chemical, Tert-butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate likely lacks a comprehensive toxicological profile (e.g., LD50 data, long-term carcinogenicity studies). Therefore, we must apply Structure-Activity Relationship (SAR) logic to predict hazards.
Functional Group Analysis:
-
Nitroaromatic Moiety (
): This is the critical hazard driver. Nitroaromatics are lipophilic and can be readily absorbed through the skin. -
Pyrrolidine Scaffold: Secondary amines and their derivatives are often potent skin and eye irritants (H315, H319).
-
Boc-Protecting Group: Acid-labile. Contact with strong acids will release isobutylene gas and the free amine, potentially altering the toxicity profile rapidly.
Core Directive: Treat this substance as a Potential Sensitizer and Transdermal Toxin .
The PPE Matrix: Defensive Layering
Do not rely on a single barrier. Use the "Swiss Cheese Model" of safety—multiple layers of protection to cover the weaknesses of any single item.
| Zone | Required Equipment | Technical Rationale (The "Why") |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient for powders or pressurized synthesis. Goggles seal the orbital area against dust ingress and splashes. |
| Dermal (Hand) | Double Gloving Protocol 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (4-5 mil) or Neoprene | Permeation Lag Time: Nitro compounds can permeate thin nitrile. The second layer provides a "sacrificial barrier," allowing you to doff the outer glove immediately upon contamination without exposing skin. |
| Respiratory | Fume Hood (Primary)Backup: N95 or P100 Respirator | Engineering controls are superior to PPE. If weighing outside a hood, a P100 is mandatory to prevent inhalation of fine particulates which enter the bloodstream via the alveoli. |
| Body | Lab Coat (Cotton/Poly blend) + Tyvek® Sleeves | Standard lab coats leave wrists vulnerable between the glove and cuff. Tyvek sleeves bridge this gap, critical when reaching into reactors. |
Operational Workflow: From Storage to Synthesis
Phase A: Pre-Operational Checks
-
Verify Ventilation: Ensure Fume Hood face velocity is between 80–100 fpm (feet per minute).
-
Static Control: Nitro-containing powders can be static-sensitive. Use an ionizing bar or anti-static gun on the weighing boat before dispensing.
Phase B: Weighing & Handling Protocol
-
Step 1: Don inner gloves (tucked under lab coat cuff).
-
Step 2: Don Tyvek sleeves (over lab coat).
-
Step 3: Don outer gloves (over Tyvek sleeve). Result: A sealed system.
-
Step 4: Weigh inside the hood. If the balance is draft-sensitive, use a "draft shield" or "weighing funnel" rather than turning off the hood fan.
-
Step 5: Solubilization: Dissolve the solid immediately. Solutions are generally safer to handle than dry powders (reduced inhalation risk), though skin absorption risk remains.
Phase C: Decontamination & Doffing
-
Outer Glove Removal: If splashed, remove outer gloves immediately using the "beak" method (pinch outside, pull off inside-out).
-
Wash: Wash hands (with inner gloves still on) with soap and water to remove invisible residues.
-
Final Doffing: Remove inner gloves near the exit. Wash hands with soap and cool water (warm water opens pores, increasing absorption risk).
Visualizing the Safety Logic
The following diagrams illustrate the decision-making process and operational workflow.
Figure 1: Risk Assessment Logic Flow
This logic gate determines the necessary safety level based on the compound's state and quantity.
Figure 2: Safe Handling Workflow
Step-by-step execution path to minimize exposure.
Emergency Response & Disposal
Spill Management:
-
Solid Spill: Do not sweep (creates dust). Cover with wet paper towels (dampened with water or PEG-400) to solubilize/weigh down the powder, then wipe up.
-
Liquid Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) with nitro compounds.
Disposal Protocol:
-
Classification: High-BTU Organic Waste (Nitrogen-containing).
-
Method: Incineration is the only acceptable disposal method. Do not flush down drains.
-
Labeling: Clearly mark waste containers as "Contains Nitroaromatics - Toxic."
References
-
Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[4] United States Department of Labor. [Link]
-
National Research Council. (2011).[4] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[4][5] The National Academies Press.[4] [Link]5]
-
International Labour Organization (ILO). (2011). Nitrocompounds, Aromatic.[1][6][7][8] ILO Encyclopaedia of Occupational Health and Safety. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. fishersci.com [fishersci.com]
- 3. Mobile [my.chemius.net]
- 4. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
- 5. chemistry.unm.edu [chemistry.unm.edu]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. angenechemical.com [angenechemical.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
